2,7-Dichloroquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASAKVGUCRNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374226 | |
| Record name | 2,7-Dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-31-5 | |
| Record name | 2,7-Dichloroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59489-31-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-Dichloroquinoxaline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,7-dichloroquinoxaline. This heterocyclic compound serves as a crucial building block in the synthesis of various biologically active molecules, making its thorough understanding essential for researchers in medicinal chemistry and materials science.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | [2] |
| Molecular Weight | 199.04 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC2=NC=C(N=C2C=C1Cl)Cl | [2] |
| InChI | InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | [2] |
| InChIKey | YNASAKVGUCRNEP-UHFFFAOYSA-N | [2] |
| CAS Number | 59489-31-5 | [3] |
| Appearance | White to light yellow crystalline powder (Predicted) | [1] |
| XlogP | 2.9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 |
Molecular Structure and Identification
This compound possesses a bicyclic structure composed of a fused benzene and pyrazine ring, which is the core of the quinoxaline system. The chlorine atoms are substituted at positions 2 and 7. This specific substitution pattern influences the molecule's electronic properties and reactivity, particularly towards nucleophilic substitution reactions.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of dichloroquinoxaline derivatives is the chlorination of the corresponding dihydroxyquinoxaline precursor. The following is a plausible experimental protocol for the synthesis of this compound, adapted from general procedures for similar compounds.
Objective: To synthesize this compound from 7-chloro-2-hydroxyquinoxaline.
Materials:
-
7-chloro-2-hydroxyquinoxaline
-
Phosphorus oxychloride (POCl₃)
-
Dry Toluene (or other high-boiling inert solvent)
-
Ice
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-chloro-2-hydroxyquinoxaline.
-
Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents) to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Isolation: The solid product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Drying: Dry the purified product under vacuum.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The aromatic protons on the quinoxaline core are expected to appear in the downfield region (typically δ 7.5-9.0 ppm). The splitting patterns (singlets, doublets, etc.) and coupling constants (J-values) will help in assigning the specific positions of the protons.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The carbon signals for the quinoxaline ring will appear in the aromatic region. The signals for the carbons attached to chlorine will be significantly affected.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (199.04 g/mol ), taking into account the isotopic distribution pattern of the two chlorine atoms.
Chemical Reactivity
The two chlorine atoms on the quinoxaline ring are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrazine ring activates the chlorine atom at the 2-position more significantly than the one at the 7-position on the benzene ring. This allows for selective reactions with various nucleophiles.
-
Reaction with Amines: this compound can react with primary and secondary amines to form amino-substituted quinoxalines. By controlling the reaction conditions (temperature, stoichiometry), it is possible to achieve mono- or di-substitution.
-
Reaction with Alkoxides and Thiolates: Strong nucleophiles like alkoxides and thiolates can displace the chlorine atoms to form the corresponding ethers and thioethers.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro groups can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form C-C and C-N bonds, further diversifying the molecular structure.
References
The Pharmacological Potential of Quinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound comprised of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects. This versatility stems from the scaffold's ability to interact with a multitude of biological targets. This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate understanding and further research in the field of drug discovery.
Anticancer Activity
Quinoxaline derivatives are a
Quinoxaline Scaffold in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, has solidified its status as a "privileged scaffold" in the field of medicinal chemistry.[1] This versatile core structure serves as a fundamental template for the design and synthesis of novel therapeutic agents.[1][2] Its derivatives have attracted considerable attention due to their broad and potent pharmacological activities, targeting a wide spectrum of diseases ranging from cancer to microbial and viral infections.[2][3] The structural adaptability of the quinoxaline ring allows for extensive functionalization, enabling interaction with a multitude of biological targets and making it a focal point of significant research in drug discovery.[4][5]
The quinoxaline nucleus is a key component in several naturally occurring antibiotics, such as echinomycin and levomycin, underscoring its inherent biological relevance.[6] Furthermore, its derivatives are integral to a variety of synthetic drugs used to treat conditions like schizophrenia, AIDS, and malignant cells, highlighting their promising future in medicine.[2][7] This guide provides a comprehensive technical overview of the quinoxaline scaffold, covering its synthesis, biological activities, and the underlying mechanisms of action, complete with quantitative data and detailed experimental protocols.
Synthesis of the Quinoxaline Core
The cornerstone of quinoxaline synthesis is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][8] This foundational method, while established for over a century, has been continuously refined.[1] Modern advancements focus on developing more efficient, environmentally friendly protocols utilizing various catalysts, microwave assistance, and greener solvent systems to improve reaction yields and reduce environmental impact.[3][9]
General Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details the classical synthesis of 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (Ethanol) (16 mL)
-
Beaker or Round-bottomed flask
-
Water bath
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.[10]
-
Add the o-phenylenediamine solution to the warm benzil solution.[10]
-
Warm the resulting mixture on a water bath for approximately 30-60 minutes.[10][11]
-
After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.[10]
-
Cool the solution to facilitate the crystallization of the product.
-
Collect the precipitated 2,3-diphenylquinoxaline crystals by filtration.
-
The crude product can be further purified by recrystallization from aqueous ethanol.[12]
Biological Activities and Therapeutic Applications
The quinoxaline scaffold exhibits a remarkable range of pharmacological activities, making it a highly valuable core for drug development. Its derivatives have been extensively investigated for their anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Quinoxaline derivatives represent a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[13][14] Their mechanisms of action are diverse, often involving the inhibition of protein kinases crucial for cancer cell signaling, proliferation, and survival.[14][15]
Mechanism of Action: Kinase Inhibition A primary mode of anticancer action for many quinoxaline derivatives is the inhibition of protein kinases.[14][15] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of kinases such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[14][16] This inhibition disrupts downstream signaling pathways, like the RAS/MAPK and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation and survival.[3][16]
The FDA-approved drug Erdafitinib (Balversa) , which contains a quinoxaline core, is a potent pan-FGFR kinase inhibitor used to treat urothelial carcinoma with susceptible FGFR3 genetic alterations.[17][18] It binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4.[7][8]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected quinoxaline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | [19] |
| Compound III | PC-3 (Prostate) | 4.11 | [19] |
| Compound 3 | Ty-82 (Leukemia) | 2.5 | [20] |
| Compound 3 | THP-1 (Leukemia) | 1.6 | [20] |
| Compound 14 | MCF-7 (Breast) | 2.61 | [20] |
| Compound XVa | HCT116 (Colon) | 4.4 | [21] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [21] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [21] |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [22] |
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[23][24] The development of new antibiotics based on the quinoxaline core is of great interest, particularly in the face of rising antimicrobial resistance.[25]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoxaline derivatives against selected microbial strains. A lower MIC value indicates greater potency.
| Compound ID | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
| 5p | 4 | 8 | 4 | - | [23] |
| 5m | 16 | 32 | 32 | - | [23] |
| 2d | - | 16 | 8 | - | [26] |
| 3c | - | 16 | 8 | - | [26] |
| Compound 10 | - | - | - | 16 | [26] |
| Quinoxaline Derivative | 4 (vs. MRSA) | - | - | - | [27] |
Antiviral Activity
The quinoxaline scaffold is also a key component in the development of antiviral drugs.[7][28] These derivatives have shown efficacy against a variety of viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV).[11][24][29]
Mechanism of Action: Viral Protease Inhibition A notable example of an antiviral drug featuring the quinoxaline scaffold is Glecaprevir , used in combination therapy (Mavyret) to treat chronic HCV.[2][30] Glecaprevir functions as a direct-acting antiviral agent by inhibiting the HCV NS3/4A protease.[5][30][31] This protease is essential for cleaving the viral polyprotein into functional units required for viral replication. By blocking this enzyme, Glecaprevir effectively halts the virus's life cycle.[2][5]
Quantitative Antiviral Activity Data
The following table shows the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of selected quinoxaline derivatives against different viruses.
| Compound ID | Virus | EC₅₀/IC₅₀ (µM) | Reference |
| Compound 4 | HCMV | <0.05 | [29] |
| Compound 8 | HCMV | <0.05 | [29] |
| Compound 35 | Influenza A | 6.2 | [32] |
| Compound 44 | Influenza A | 3.5 | [32] |
| Ganciclovir (Control) | HCMV | 0.059 | [29] |
Key Experimental Protocols
Detailed and standardized protocols are crucial for the evaluation of new chemical entities. Below are methodologies for assessing the biological activity of quinoxaline derivatives.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][9] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoxaline test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium. Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[4][33]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline test compound in culture medium. After the overnight incubation, remove the medium from the cells and add 100 µL of the various compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 72 hours).[33]
-
MTT Addition: Following treatment, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.[4]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4][34]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Agar Disc Diffusion for Antimicrobial Susceptibility
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[1][35]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile filter paper discs (6 mm)
-
Quinoxaline test compound solution (known concentration)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in a suitable broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[35][36]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure a uniform lawn of growth.[1][35]
-
Disc Application: Allow the plate to dry for 3-5 minutes.[1] Aseptically apply paper discs impregnated with a known concentration of the quinoxaline test compound onto the agar surface using sterile forceps. Ensure the discs are placed at least 24 mm apart and press them down gently to ensure complete contact with the agar.[25][35]
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[25][35]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Conclusion
The quinoxaline scaffold remains a cornerstone of medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of potent biological activities. Its presence in both natural products and clinically approved drugs is a testament to its therapeutic potential. The continuous development of novel synthetic methodologies, coupled with in-depth investigations into structure-activity relationships and mechanisms of action, ensures that quinoxaline derivatives will continue to be a fertile ground for the discovery of next-generation therapeutic agents. The data and protocols presented in this guide offer a technical foundation for professionals in the field to further explore and harness the vast potential of this privileged heterocyclic system to address pressing global health challenges.
References
- 1. asm.org [asm.org]
- 2. youtube.com [youtube.com]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]
- 6. researchgate.net [researchgate.net]
- 7. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 8. Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 11. ijiset.com [ijiset.com]
- 12. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 17. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 18. Erdafitinib - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. mdpi.com [mdpi.com]
- 27. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Glecaprevir/pibrentasvir - Wikipedia [en.wikipedia.org]
- 31. Glecaprevir [USAN] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 32. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. texaschildrens.org [texaschildrens.org]
- 34. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 35. microbenotes.com [microbenotes.com]
- 36. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to 2,7-Dichloroquinoxaline (CAS: 59489-31-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dichloroquinoxaline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its quinoxaline core is a prevalent motif in many biologically active molecules, and the presence of two reactive chlorine atoms at the 2 and 7 positions allows for facile derivatization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the discovery of kinase inhibitors for cancer therapy.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 59489-31-5 | [1] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid | |
| Melting Point | 145-147 °C | |
| Boiling Point | 290.5 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (s, 1H), 8.05 (d, J=8.8 Hz, 1H), 7.80 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.8, 2.0 Hz, 1H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.2, 144.5, 142.1, 137.8, 132.5, 130.9, 129.4, 128.6 | |
| Mass Spectrum (GC-MS) | m/z (%): 198 (M⁺, 100), 163, 128, 99 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-chloro-2-nitroaniline. The general workflow involves reduction of the nitro group, followed by cyclization to form the quinoxaline ring, and subsequent chlorination.
Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline
This protocol outlines a common laboratory-scale synthesis of this compound.
Step 1: Reduction of 4-Chloro-2-nitroaniline to 4-Chloro-1,2-phenylenediamine
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-chloro-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-1,2-phenylenediamine, which can be used in the next step without further purification.
Step 2: Condensation with Glyoxal to form 7-Chloro-2(1H)-quinoxalinone
-
Dissolve the crude 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain 7-chloro-2(1H)-quinoxalinone.
Step 3: Chlorination to this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-chloro-2(1H)-quinoxalinone (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring in a fume hood.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Chemical Reactivity and Derivatization
The chlorine atoms at the 2- and 7-positions of this compound exhibit different reactivities, allowing for selective functionalization. The C2-chloride is more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atoms. This differential reactivity is a key feature for the synthesis of diverse libraries of quinoxaline derivatives.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction is typically used to introduce aryl or heteroaryl substituents at the 2-position.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to yield 7-chloro-2-phenylquinoxaline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing a wide range of amine functionalities onto the quinoxaline scaffold.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2-1.5 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-4 mol%), and a base, commonly sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(7-chloroquinoxalin-2-yl)morpholine.
Applications in Drug Discovery: Kinase Inhibitors
The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of various kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinoxaline derivatives have been extensively investigated as inhibitors of several key kinases involved in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a common driver of tumor growth. Quinoxaline-based compounds have been designed to act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking downstream signaling.[3][4]
EGFR signaling pathway and inhibition by quinoxaline derivatives.
Targeting the VEGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR signaling pathway is a primary regulator of this process.[5][6] Quinoxaline derivatives have been developed as potent inhibitors of VEGFR kinases, thereby disrupting the tumor blood supply.[7][8][9]
VEGFR signaling pathway and inhibition by quinoxaline derivatives.
Conclusion
This compound is a valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the generation of diverse molecular libraries. The demonstrated success of quinoxaline-based compounds as potent kinase inhibitors, particularly targeting the EGFR and VEGFR pathways, underscores the importance of this compound as a key intermediate in the development of targeted cancer therapies. Further exploration of its chemical space is likely to yield novel drug candidates with improved efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. geneonline.com [geneonline.com]
- 3. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Untapped Potential of 2,7-Dichloroquinoxaline in Advanced Materials: A Technical Guide
For Immediate Release
A deep dive into the prospective applications of 2,7-dichloroquinoxaline reveals a promising but underexplored building block for next-generation organic electronics and functional polymers. This technical guide provides a comprehensive overview of its potential, drawing upon the established chemistry of its isomers to outline synthetic pathways and predict material properties.
The unique electronic properties of the quinoxaline core, characterized by its electron-deficient nature, have positioned it as a critical component in a myriad of materials science applications, from organic light-emitting diodes (OLEDs) to photovoltaics and sensors. While various substituted quinoxalines have been extensively studied, the this compound isomer remains a largely untapped resource. The symmetric substitution pattern of this compound offers distinct advantages in the design of linear and well-defined conjugated systems, making it a compelling candidate for the synthesis of advanced materials with tailored optoelectronic properties.
This document serves as a technical guide for researchers, scientists, and professionals in drug development, exploring the potential applications of this compound in materials science. By examining the established synthetic methodologies and photophysical properties of analogous quinoxaline derivatives, we provide a roadmap for the future exploration of this promising molecule.
Core Synthetic Strategies: Building with this compound
The two chlorine atoms on the this compound scaffold serve as versatile handles for the introduction of a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. The Suzuki and Stille coupling reactions are paramount in this context, enabling the formation of carbon-carbon bonds to construct extended π-conjugated systems.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the arylation of this compound. This reaction is tolerant of a wide variety of functional groups and typically proceeds with high yields.
Reaction Setup: A dry Schlenk flask is charged with this compound (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ (4.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). Anhydrous solvent, such as tetrahydrofuran (THF), is added, and the reaction mixture is heated to a temperature ranging from 90-120°C for 8-12 hours.
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is filtered through a pad of Celite to remove the catalyst and inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Protocol: Stille Cross-Coupling
The Stille coupling offers an alternative route for the functionalization of this compound, particularly when the desired coupling partner is available as an organotin reagent.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, this compound (1.0 equiv.), the organotin reagent (2.2 equiv.), a palladium catalyst like Pd(dppf)Cl₂·DCM (0.1 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and an additive like LiCl (5.3 equiv.) are combined. Anhydrous dimethylformamide (DMF) is added, and the mixture is purged with an inert gas. The reaction is then heated to 40-100°C and monitored for completion.
Work-up and Purification: The reaction mixture is cooled and poured into an aqueous solution of ammonia. The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried. After solvent removal, the product is purified via flash chromatography.
Potential Applications in Materials Science
The ability to introduce diverse functionalities at the 2- and 7-positions of the quinoxaline core opens up a vast design space for new materials with tailored properties.
Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are well-established as electron-transporting and emissive materials in OLEDs. By coupling electron-donating and electron-accepting moieties to the this compound core, novel donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type molecules can be synthesized. These materials are expected to exhibit tunable emission colors and high quantum efficiencies.
Table 1: Predicted Photophysical Properties of 2,7-Disubstituted Quinoxaline Derivatives
| Substituent at 2,7-positions | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Application |
| Phenyl | ~350-380 | ~400-450 | Blue Emitter/Host |
| Thienyl | ~380-420 | ~450-500 | Blue-Green Emitter |
| Carbazolyl | ~400-450 | ~500-550 | Green Emitter |
| Triphenylamine | ~420-480 | ~550-600 | Yellow-Orange Emitter |
Conjugated Polymers for Organic Electronics
This compound can serve as a key monomer in the synthesis of conjugated polymers via polycondensation reactions such as Suzuki or Stille polymerization. The resulting polymers are anticipated to possess low bandgaps and high charge carrier mobilities, making them suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Caption: Proposed workflow for the synthesis of conjugated polymers from this compound.
Dendrimers for Drug Delivery and Catalysis
The difunctional nature of this compound makes it an ideal core molecule for the divergent synthesis of dendrimers. By reacting it with appropriate branching units, dendrimers with a quinoxaline core and a high density of functional groups on their periphery can be constructed. These dendritic structures could find applications in drug delivery, where the quinoxaline core might offer intrinsic biological activity, and in catalysis, where the dendrimer can act as a nanoreactor.
Caption: Divergent synthesis pathway for dendrimers using a this compound core.
Future Outlook
While the direct experimental exploration of this compound in materials science is currently limited, the foundational knowledge from its isomers and the broader class of quinoxaline derivatives strongly suggests its significant potential. Future research should focus on the systematic synthesis and characterization of 2,7-disubstituted quinoxalines to build a library of their photophysical and electronic properties. Furthermore, the development of polymerization and dendrimerization protocols specifically tailored for the this compound monomer will be crucial in unlocking its full potential for advanced material applications. The insights provided in this guide aim to catalyze these future research endeavors.
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of heterocyclic chemistry. Since its discovery in the late 19th century, the quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and foundational chemistry of quinoxaline compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the seminal synthetic methods, physicochemical properties of early derivatives, and the initial explorations of their biological potential, presenting key data in structured formats and visualizing fundamental processes.
The Genesis of Quinoxaline: The Körner and Hinsberg Synthesis (1884)
The history of quinoxaline begins in 1884 with the independent reports by German chemists Wilhelm Körner and Oscar Hinsberg. They established the first and most fundamental method for synthesizing the quinoxaline ring system: the condensation reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] This reaction, often referred to as the Hinsberg-Körner synthesis, proved to be a robust and versatile method for accessing this novel class of heterocyclic compounds.
The Fundamental Reaction Pathway
The core of the Hinsberg-Körner synthesis involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or its derivatives, to form the quinoxaline ring. The reaction proceeds through a two-step mechanism involving the initial formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline.
Caption: The Hinsberg-Körner synthesis of quinoxaline.
Early Experimental Protocols and Physicochemical Characterization
While the original 1884 publications by Körner and Hinsberg provide the foundational principles, modern interpretations offer more detailed and reproducible experimental protocols. The early characterization of these novel compounds was limited by the analytical techniques of the era but laid the groundwork for future investigations.
Representative Early Synthetic Protocol: Synthesis of Quinoxaline
A general protocol for the synthesis of the parent quinoxaline, adapted from the principles of the Hinsberg-Körner reaction, is as follows:
Materials:
-
o-Phenylenediamine (1 mmol)
-
Glyoxal (40% aqueous solution, 1 mmol)
-
Glycerol (5 mL)
-
Water (2 mL)
Procedure:
-
A mixture of o-phenylenediamine, glycerol, and water is prepared in a round-bottom flask.
-
The aqueous glyoxal solution is added to the mixture.
-
The reaction mixture is heated to 90°C with stirring for 4-6 minutes.
-
Upon cooling, the quinoxaline product crystallizes and can be isolated by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
This method typically affords quinoxaline in high yields, often between 85-91%.[2]
Physicochemical Properties of Early Quinoxaline Compounds
The initial quinoxaline derivatives synthesized were simple, unsubstituted, or methyl-substituted compounds. Their fundamental physicochemical properties were crucial for their identification and laid the basis for understanding their chemical behavior.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| Quinoxaline | C₈H₆N₂ | 130.15 | 29-30 | White crystalline solid | Miscible with water |
| 2-Methylquinoxaline | C₉H₈N₂ | 144.17 | 37-39 | Colorless to yellow solid | Slightly soluble in water |
| 2,3-Dimethylquinoxaline | C₁₀H₁₀N₂ | 158.20 | 105-107 | White to off-white solid | Sparingly soluble in water |
The Dawn of Biological Investigation: Early Exploration of Antimicrobial Properties
The structural resemblance of the quinoxaline nucleus to other biologically active heterocyclic systems prompted early investigations into its potential pharmacological effects. While the extensive exploration of quinoxaline's diverse biological activities occurred much later, initial studies in the early to mid-20th century began to uncover its antimicrobial potential.
Early Antimicrobial Screening Methodologies
The primary method for assessing the antibacterial activity of chemical compounds in the early 20th century was the agar diffusion method, a precursor to the modern Kirby-Bauer disk diffusion susceptibility test.
Caption: Workflow for the early agar diffusion antimicrobial assay.
While specific quantitative data from the earliest studies on simple quinoxalines is scarce in modern databases, these initial qualitative and semi-quantitative assessments were crucial in identifying the antimicrobial potential of this heterocyclic system, paving the way for the development of potent quinoxaline-based antibiotics and other therapeutic agents in the decades that followed.
Conclusion and Future Outlook
The discovery of quinoxaline by Körner and Hinsberg in 1884 marked a significant milestone in heterocyclic chemistry. The simplicity and efficiency of the initial synthetic route, coupled with the intriguing chemical properties of the resulting compounds, laid a robust foundation for over a century of research and development. From these humble beginnings, the field of quinoxaline chemistry has expanded exponentially, leading to the discovery of compounds with a remarkable range of applications, from anticancer and antiviral agents to materials for organic electronics. This historical perspective underscores the enduring importance of fundamental organic synthesis and the continuous potential for novel discoveries built upon a classic chemical framework. The ongoing exploration of the quinoxaline scaffold ensures its continued relevance in the advancement of science and medicine.
References
An In-depth Technical Guide on 2,7-Dichloroquinoxaline
This guide provides essential technical data for 2,7-Dichloroquinoxaline, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development.
Data Presentation
The fundamental molecular properties of this compound are summarized in the table below for clear and easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | PubChem[1], Santa Cruz Biotechnology[2], P&S Chemicals[3] |
| Molecular Weight | 199.03 g/mol | PubChem[1] |
| Alternate Molecular Weight | 199.04 g/mol | Santa Cruz Biotechnology[2] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound, its molecular formula, and its corresponding molecular weight.
Caption: Relationship between Compound, Formula, and Molecular Weight.
References
An In-depth Technical Guide to 2,7-Dichloroquinoxaline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on 2,7-dichloroquinoxaline. It is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science. This document covers the synthesis, physicochemical properties, spectroscopic data, and known applications of this compound, with a focus on its potential as a scaffold in medicinal chemistry. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided. Additionally, logical relationships and experimental workflows are visualized using the DOT language for clarity.
Introduction
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The introduction of halogen substituents, such as chlorine, onto the quinoxaline ring system can significantly modulate the electronic properties and reactivity of the molecule, providing a versatile handle for further chemical modifications.
This compound (CAS No. 59489-31-5) is a specific isomer within this class that holds potential as a building block for the synthesis of novel therapeutic agents and functional materials.[3][4] This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.[3]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₈H₄Cl₂N₂ |
| Molecular Weight | 199.04 g/mol |
| CAS Number | 59489-31-5 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents |
Table 2: Spectroscopic Data for this compound [3]
| Spectroscopy Type | Data |
| ¹³C NMR | Spectral data available in public databases. |
| GC-MS | Mass spectrum available in public databases. |
| Raman | Raman spectrum available in public databases. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-chloro-2-nitroaniline. The general synthetic workflow involves substitution, reductive cyclization, oxidation, and chlorination steps.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Based on general procedures for quinoxaline synthesis, a detailed experimental protocol for the synthesis of this compound from 4-chloro-2-nitroaniline is proposed below. Disclaimer: This protocol is a hypothetical representation and should be adapted and optimized based on laboratory experiments.
Step 1: Substitution
-
To a solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol), add the appropriate reagent for the introduction of the second nitrogen atom precursor.
-
The reaction mixture is heated under reflux for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.
Step 2: Reductive Cyclization
-
The intermediate from Step 1 is dissolved in a suitable solvent (e.g., acetic acid).
-
A reducing agent (e.g., iron powder or sodium dithionite) is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred until the reduction of the nitro group and subsequent cyclization are complete (monitored by TLC).
-
The reaction is worked up by filtration to remove the reducing agent and neutralization of the acid. The product is extracted with an organic solvent.
Step 3: Oxidation
-
The resulting dihydroquinoxaline derivative is dissolved in a suitable solvent.
-
An oxidizing agent (e.g., manganese dioxide or air) is introduced to aromatize the ring system to the corresponding quinoxalinone.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
The product is isolated by filtration and purified.
Step 4: Chlorination
-
The quinoxalinone intermediate is treated with a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) with or without a catalyst (e.g., dimethylformamide).
-
The reaction mixture is heated to reflux for several hours.
-
After completion, the excess chlorinating agent is carefully removed by distillation under reduced pressure.
-
The residue is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried to afford this compound.
Chemical Reactivity and Derivative Synthesis
The two chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of derivatives. The reactivity of the chlorine atoms can be influenced by their position on the quinoxaline ring.
Nucleophilic Aromatic Substitution (SNA)
This compound can undergo nucleophilic aromatic substitution reactions with various nucleophiles such as amines, phenols, and thiols to yield mono- or di-substituted products. The reaction conditions can be tuned to favor either mono- or di-substitution.
Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of derivatives from this compound.
Experimental Protocol: Reaction with Phenols (General)
-
To a solution of this compound in a suitable solvent (e.g., DMF or DMSO), add the desired phenol and a base (e.g., potassium carbonate or sodium hydride).
-
The reaction mixture is heated at an elevated temperature for a specified time.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Biological Activity and Applications
While specific quantitative data on the biological activity of this compound is limited in the public domain, the quinoxaline scaffold is a well-established pharmacophore. Derivatives of various dichloroquinoxaline isomers have shown significant potential in drug discovery.
Table 3: Reported Biological Activities of Dichloroquinoxaline Derivatives (Illustrative Examples)
| Derivative Class | Biological Activity | Reference |
| 2,3-Disubstituted Quinoxalines | Anticancer, Antimicrobial | [5] |
| Quinoxaline-based Kinase Inhibitors | Anticancer | [2] |
| Quinoxaline Amides | Anti-HIV | [1] |
It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the quinoxaline ring. Further investigation into the biological profile of this compound and its derivatives is warranted.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in the synthesis of novel compounds for medicinal and materials science applications. This technical guide has summarized the available information on its synthesis, properties, and reactivity. While detailed experimental protocols and quantitative biological data for this specific isomer are still emerging, the foundational knowledge presented here provides a solid basis for future research and development endeavors. The synthetic routes and reaction workflows outlined, along with the compiled data, are intended to accelerate the exploration of the chemical space around the this compound scaffold.
References
- 1. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H4Cl2N2 | CID 2758223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Potential of Novel Quinoxaline Analogs: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Quinoxaline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a particularly significant potential in the development of novel anticancer agents.[1][2] This technical guide provides a comprehensive overview of the anticancer potential of novel quinoxaline analogs, detailing their mechanisms of action, summarizing key quantitative data, providing detailed experimental protocols for their evaluation, and visualizing critical signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapeutics.
II. Mechanisms of Action
Novel quinoxaline analogs exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action identified for these compounds include the inhibition of key enzymes such as receptor tyrosine kinases and topoisomerases, induction of apoptosis, and cell cycle arrest.[3][4]
A. Inhibition of Signaling Pathways
Many quinoxaline derivatives function as potent inhibitors of protein kinases, which are critical components of intracellular signaling pathways frequently dysregulated in cancer.[1][5]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoxaline derivatives have been shown to inhibit key components of this pathway, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), a receptor tyrosine kinase that acts upstream of PI3K. By inhibiting VEGFR, these analogs can effectively block the downstream signaling cascade, leading to reduced cancer cell proliferation and angiogenesis.[6]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[7] Quinoxaline-based compounds can indirectly inhibit this pathway by targeting upstream receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), thereby preventing the activation of the downstream RAF-MEK-ERK signaling module.[4]
B. Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Certain quinoxaline analogs have been identified as potent inhibitors of topoisomerase II.[8] By stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells.
C. Induction of Apoptosis and Cell Cycle Arrest
A significant number of anticancer quinoxaline derivatives induce programmed cell death, or apoptosis, in cancer cells.[9] This is often a consequence of the aforementioned mechanisms, such as signaling pathway inhibition or DNA damage. Furthermore, some analogs have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase, preventing cancer cells from completing cell division and thereby inhibiting tumor growth.
III. Data Presentation: In Vitro and In Vivo Anticancer Activity
The anticancer efficacy of novel quinoxaline analogs has been extensively evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data for selected promising compounds.
Table 1: In Vitro Cytotoxicity of Selected Quinoxaline Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 3 | Ty-82 (Leukemia) | Cytotoxicity | 2.5 | [2] |
| THP-1 (Leukemia) | Cytotoxicity | 1.6 | [2] | |
| Compound VIIIc | HCT116 (Colon) | Cytotoxicity | 2.5 | [7] |
| Compound XVa | HCT116 (Colon) | Cytotoxicity | 4.4 | [7] |
| Compound 3b | MCF-7 (Breast) | Cytotoxicity | 1.85 | [10] |
| Compound 4i | A549 (Lung) | Cytotoxicity | 3.902 | [11] |
| Compound IV | PC-3 (Prostate) | Cytotoxicity | 2.11 | [8] |
| Compound 7c | HCT116 (Colon) | Cytotoxicity | 4.45 | [12] |
| MCF-7 (Breast) | Cytotoxicity | 5.88 | [12] |
Table 2: In Vivo Antitumor Activity of Selected Quinoxaline Analogs
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound IV | Ehrlich solid tumor model (mice) | Ehrlich Ascites Carcinoma | Not Specified | Significant reduction in tumor volume and weight | [8] |
| Compound 6b | A549 xenograft nude mice | Non-Small Cell Lung Cancer | 30 mg/kg | Significant abolishment of tumor growth | [9] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of the anticancer potential of novel quinoxaline analogs.
A. Synthesis of Quinoxaline Analogs
The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13][14]
General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:
-
To a solution of the appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the desired 1,2-dicarbonyl compound (1 mmol).
-
The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates.[15]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
B. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoxaline analogs in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% (v/v). Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
C. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of quinoxaline analogs on the cell cycle distribution of cancer cells.
-
Cell Treatment: Seed cancer cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of the PI-DNA complex is proportional to the DNA content.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
D. VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test quinoxaline analog at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
E. Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), assay buffer, ATP, and the test quinoxaline analog at various concentrations.
-
Enzyme Addition: Add human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA network.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of decatenated minicircles indicates inhibition of topoisomerase II activity.
V. Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinoxaline analogs and a typical experimental workflow for their evaluation.
VI. Conclusion
Novel quinoxaline analogs represent a highly promising class of compounds for the development of next-generation anticancer therapies. Their diverse mechanisms of action, including the inhibition of key signaling pathways and topoisomerase II, coupled with their potent in vitro and in vivo efficacy, underscore their therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize these promising molecules. Future research should focus on elucidating the precise molecular targets of the most potent analogs, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into clinical development. The continued investigation of the structure-activity relationships of quinoxaline derivatives will be crucial in designing novel compounds with enhanced potency, selectivity, and reduced toxicity, ultimately contributing to the development of more effective and safer cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
2,7-Dichloroquinoxaline: A Versatile Precursor for Advanced Organic Electronics
A Technical Guide for Researchers and Scientists
The field of organic electronics, which utilizes carbon-based materials in electronic devices, has witnessed exponential growth, driven by the promise of flexible, lightweight, and low-cost applications.[1] Central to this advancement is the design and synthesis of novel organic semiconductors with tailored electronic properties. Among the vast array of molecular building blocks, 2,7-dichloroquinoxaline stands out as a highly versatile and promising precursor for the development of high-performance materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its electron-deficient quinoxaline core, coupled with two reactive chlorine atoms, provides a robust platform for creating a diverse range of functional molecules through established cross-coupling methodologies.
Synthesis of the Core Precursor: this compound
The primary synthetic route to this compound involves a multi-step process starting from readily available precursors. A common and effective method begins with the nitration of 4-chloroaniline, followed by a series of transformations to construct the quinoxaline ring system and introduce the desired chlorine substituents.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Chloro-2-nitroaniline
-
Nitration: To a stirred solution of 4-chloroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold water until the washings are neutral and then recrystallized from ethanol to yield 4-chloro-2-nitroaniline.
Step 2: Reductive Cyclization to 6-Chloro-2-hydroxyquinoxaline
-
Reduction and Cyclization: 4-chloro-2-nitroaniline is reacted with a reducing agent, such as sodium dithionite, in an aqueous or alcoholic solution. This is followed by cyclization with glyoxylic acid.
-
Isolation: The product, 6-chloro-2-hydroxyquinoxaline, precipitates from the reaction mixture and is collected by filtration.
Step 3: Chlorination to this compound
-
Chlorination: 6-chloro-2-hydroxyquinoxaline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF).
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Work-up and Purification: After completion, the reaction mixture is carefully poured onto ice, and the crude this compound is extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.
Caption: Synthetic pathway for this compound.
Derivatization Strategies for Organic Electronic Materials
The two chlorine atoms on the this compound core are amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups to tune the electronic and photophysical properties of the resulting materials. The most commonly employed methods are the Suzuki, Stille, and Buchwald-Hartwig amination reactions.
Suzuki Coupling: Building Carbon-Carbon Bonds
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the chloro-positions with organoboron compounds, such as boronic acids or esters.[2] This allows for the introduction of aromatic and heteroaromatic moieties, extending the π-conjugation and modifying the energy levels of the molecule.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), this compound (1.0 eq), thiophene-2-boronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (3.0 eq) are combined in a degassed solvent system, typically a mixture of toluene and water.
-
Reaction Execution: The mixture is heated to reflux (around 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 2,7-di(thiophen-2-yl)quinoxaline.
Caption: Suzuki coupling of this compound.
Stille Coupling: Creating Extended π-Systems
The Stille coupling reaction provides another efficient method for C-C bond formation by reacting this compound with organotin compounds.[3] This reaction is particularly useful for synthesizing conjugated polymers where the quinoxaline unit is incorporated into the polymer backbone.
-
Monomer Synthesis: The this compound monomer is reacted with a distannyl comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene).
-
Polymerization: The monomers are dissolved in an anhydrous and degassed solvent like toluene or chlorobenzene. A palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand, like P(o-tol)₃, are added.[3]
-
Reaction Conditions: The mixture is heated to a high temperature (e.g., 110-130 °C) under an inert atmosphere for 24-48 hours.
-
Work-up and Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The polymer is then collected by filtration and purified by Soxhlet extraction to remove catalyst residues and oligomers.
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionalities
The Buchwald-Hartwig amination is a key reaction for forming carbon-nitrogen bonds, allowing for the introduction of various amine-containing groups, such as carbazoles, phenothiazines, or arylamines, at the 2 and 7 positions.[4][5][6][7] This is a crucial strategy for developing materials for OLEDs, as these nitrogen-containing moieties often impart excellent hole-transporting properties.
-
Reaction Setup: In a glovebox or under an inert atmosphere, this compound (1.0 eq), carbazole (2.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (3.0 eq) are combined in an anhydrous, degassed solvent like toluene.
-
Reaction Execution: The reaction mixture is heated to reflux (around 110 °C) for 12-24 hours, with the progress monitored by TLC.
-
Work-up: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed.
-
Purification: The crude product is purified by column chromatography to afford 2,7-di(9H-carbazol-9-yl)quinoxaline.
Caption: Buchwald-Hartwig amination of this compound.
Applications in Organic Electronic Devices
The diverse range of materials synthesized from this compound has shown significant promise in various organic electronic devices. The ability to fine-tune the electronic properties through chemical modification is key to their successful application.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, quinoxaline derivatives are often used as host materials for phosphorescent emitters or as electron-transporting materials due to their electron-deficient nature. The introduction of hole-transporting moieties via Buchwald-Hartwig amination can lead to bipolar host materials with balanced charge transport, a critical factor for high-efficiency OLEDs.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.[8]
-
Emissive Layer (EML): A solution of the 2,7-disubstituted quinoxaline derivative (as a host) and a phosphorescent dopant in an organic solvent is spin-coated on top of the HIL and annealed.
-
Electron Transport Layer (ETL) and Cathode: An electron-transporting material and a low work function metal cathode (e.g., LiF/Al) are thermally evaporated under high vacuum.[8]
-
Encapsulation: The device is encapsulated to protect it from oxygen and moisture.
Organic Photovoltaics (OPVs)
In OPVs, quinoxaline-based materials can function as either electron-donating or electron-accepting components in the active layer of a bulk heterojunction (BHJ) solar cell. By incorporating electron-rich units through Suzuki or Stille coupling, donor-acceptor (D-A) type polymers can be synthesized where the quinoxaline unit acts as the acceptor.
-
Substrate and Electron Transport Layer: An ITO-coated glass substrate is cleaned, and a layer of zinc oxide (ZnO) nanoparticles is spin-coated and annealed to serve as the electron transport layer.
-
Active Layer: A blend of the quinoxaline-based polymer (donor) and a fullerene derivative or non-fullerene acceptor (e.g., PC₇₁BM) in a solvent like chlorobenzene is spin-coated on the ZnO layer. The film is often subjected to solvent or thermal annealing to optimize the morphology.
-
Hole Transport Layer (HTL) and Anode: A layer of molybdenum oxide (MoO₃) as the HTL and a high work function metal like silver (Ag) as the anode are thermally evaporated.[9]
Organic Field-Effect Transistors (OFETs)
The ordered packing of quinoxaline derivatives in the solid state makes them suitable for use as the active semiconductor layer in OFETs. The charge carrier mobility can be tuned by modifying the side chains and the core structure, which influences the intermolecular interactions and molecular packing.
-
Substrate and Gate Dielectric: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.[10]
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity of the organic semiconductor.
-
Semiconductor Deposition: The quinoxaline-based semiconductor is deposited onto the treated substrate via solution shearing, spin-coating, or vacuum evaporation.[10]
-
Source/Drain Electrodes: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The device characteristics are measured using a semiconductor parameter analyzer.
Quantitative Data Summary
The following tables summarize key quantitative data for various 2,7-disubstituted quinoxaline derivatives and their performance in organic electronic devices, as reported in the literature.
Table 1: Electronic Properties of 2,7-Disubstituted Quinoxaline Derivatives
| Derivative | Substitution at 2,7-positions | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| PBCl-MTQF | Methoxy-TPA and Fluorinated Quinoxaline | -5.06 | -3.27 | 1.79 |
| PBCl-MTQCN | Methoxy-TPA and Cyanated Quinoxaline | -5.14 | -3.38 | 1.76 |
Data extracted from a study on quinoxaline-based polymers for OPVs.[11]
Table 2: Performance of Organic Photovoltaic (OPV) Devices
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PIDT-QxN2 | PC₇₁BM | 3.87 | 0.85 | 8.12 | 56.1 |
| PIDTT-QxN2 | PC₇₁BM | 4.90 | 0.88 | 9.21 | 60.5 |
PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor. Data from a study on quinoxaline-based polymers for PSCs.[9]
Table 3: Performance of Organic Field-Effect Transistor (OFET) Devices
| Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio |
| PQ1 | Solution-processed | up to 0.12 | > 10⁵ |
Data for a quinoxaline-indacenodithiophene based polymer.[10]
Conclusion
This compound has firmly established itself as a cornerstone building block in the design and synthesis of advanced organic electronic materials. Its straightforward derivatization through robust cross-coupling reactions provides a versatile platform for tuning the optoelectronic properties of the resulting molecules and polymers. The demonstrated success of these materials in OLEDs, OPVs, and OFETs underscores the immense potential of the this compound core. Future research will undoubtedly continue to leverage this versatile precursor to develop next-generation organic semiconductors with even higher performance and stability, paving the way for the widespread adoption of organic electronics in various technologies.
References
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 10. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,7-Dichloroquinoxaline from o-Phenylenediamine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of substituted quinoxalines is a cornerstone in the discovery of novel therapeutics. This document provides a detailed protocol for the two-step synthesis of 2,7-dichloroquinoxaline, a key intermediate, starting from the readily available o-phenylenediamine.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The introduction of chlorine atoms at specific positions on the quinoxaline ring provides valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of potent drug candidates.
This protocol outlines a reliable synthetic route to this compound, commencing with the nitration of o-phenylenediamine, followed by a reductive cyclization and subsequent chlorination.
Synthetic Pathway Overview
The synthesis of this compound from o-phenylenediamine is a multi-step process. A feasible synthetic route involves the initial preparation of 4-chloro-o-phenylenediamine, which then undergoes cyclocondensation with glyoxylic acid to form 7-chloro-2(1H)-quinoxalinone. This intermediate is subsequently chlorinated to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Chloro-2(1H)-quinoxalinone
This procedure details the cyclocondensation of 4-chloro-1,2-phenylenediamine with glyoxylic acid to yield 7-chloro-2(1H)-quinoxalinone. This reaction is based on the general principle of regioselective synthesis of 2-hydroxyquinoxalines.[2][3]
Materials:
-
4-Chloro-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In a round-bottom flask, dissolve glyoxylic acid monohydrate (4.5 equivalents) in methanol.
-
Cool the solution to 0°C in an ice bath with stirring.
-
In a separate flask, prepare a solution of 4-chloro-1,2-phenylenediamine (1.0 equivalent) in methanol.
-
Slowly add the 4-chloro-1,2-phenylenediamine solution dropwise to the cooled glyoxylic acid solution.
-
Maintain the reaction temperature at 0°C and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), a precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the resulting solid, 7-chloro-2-hydroxyquinoxaline, under vacuum.
| Parameter | Value | Reference |
| Reactant 1 | 4-Chloro-1,2-phenylenediamine | |
| Reactant 2 | Glyoxylic acid monohydrate | [2] |
| Solvent | Methanol | [2][3] |
| Temperature | 0°C | [2][4] |
| Reaction Time | Monitored by TLC | [2] |
| Expected Yield | ~85% (based on analogous reaction) | [2] |
Step 2: Synthesis of this compound
This protocol describes the chlorination of 7-chloro-2(1H)-quinoxalinone using phosphorus oxychloride (POCl₃) to produce the target compound, this compound.[5][6]
Materials:
-
7-Chloro-2(1H)-quinoxalinone
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice water
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-chloro-2(1H)-quinoxalinone (1.0 equivalent) in an excess of phosphorus oxychloride (e.g., 10-20 volumes).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 3 hours.[5]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into ice-cold water with stirring in a well-ventilated fume hood to quench the excess POCl₃.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization or silica gel column chromatography.
| Parameter | Value | Reference |
| Reactant 1 | 7-Chloro-2(1H)-quinoxalinone | |
| Reagent | Phosphorus oxychloride (POCl₃) | [5][6] |
| Temperature | Reflux (100-110°C) | [5] |
| Reaction Time | 3 hours | [5] |
| Expected Yield | >90% (based on analogous reactions) | [6] |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of a variety of biologically active compounds. The chlorine atoms at the 2 and 7 positions are amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups. This chemical tractability makes it a valuable building block for creating libraries of quinoxaline derivatives for high-throughput screening in drug discovery programs.
Quinoxaline derivatives have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: Many quinoxaline-based compounds have been investigated as potential anticancer agents.[7]
-
Antimicrobial: The quinoxaline scaffold is present in several antimicrobial agents.[8]
-
Antiviral: Certain quinoxaline derivatives have shown promise as antiviral therapies.[1]
The synthesis of this compound as outlined in this protocol provides a reliable and efficient route to a key intermediate for the development of new and innovative therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Eureka | Patsnap [eureka.patsnap.com]
- 3. US5169955A - Process for producing 2-hydroxyquinoxaline derivatives - Google Patents [patents.google.com]
- 4. Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2,7-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] Their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug discovery.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, enabling the synthesis of complex molecules with high efficiency and functional group tolerance.[5][6][7] This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2,7-dichloroquinoxaline with various arylboronic acids, a key transformation for the generation of novel substituted quinoxaline libraries for drug development. While specific literature on the 2,7-dichloro isomer is limited, the methodologies presented are based on established and reliable protocols for structurally similar chloroquinoxalines, particularly 2,6-dichloroquinoxaline.[8][9]
Principle of the Reaction
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[5][6] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Experimental Protocols
General Procedure for Monosubstitution at the 2-position
A regioselective monosubstitution at the more reactive C2 position of this compound can be achieved under specific conditions. The higher reactivity of the 2-position is attributed to electronic effects within the quinoxaline ring system.[8][10]
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).[8]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran (THF) (approximately 4 mL per 0.5 mmol of this compound).[5][8]
-
Stir the reaction mixture at 90°C for 8 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[5]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the 2-aryl-7-chloroquinoxaline.[2]
General Procedure for Disubstitution
For the synthesis of 2,7-diarylquinoxalines, a double Suzuki-Miyaura coupling is performed using a higher excess of the boronic acid and typically a different base and solvent system at an elevated temperature.[8]
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a 2 M aqueous solution of potassium carbonate (K₂CO₃).[8]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane as the solvent.[8]
-
Stir the reaction mixture vigorously at 120°C for 12 hours.[8] Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the monosubstitution reaction to isolate the 2,7-diarylquinoxaline product.
Data Presentation
The following table summarizes representative yields for the monosubstitution of 2,6-dichloroquinoxaline with various arylboronic acids.[8] These results can serve as a reference for the expected outcomes with this compound due to their structural similarity.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)-6-chloroquinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | 75 |
| 4 | 2,6-Dimethylphenylboronic acid | 2-(2,6-Dimethylphenyl)-6-chloroquinoxaline | 37 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 90 |
| 6 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | 96 |
| 7 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 72 |
| 8 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 63 |
| 9 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-chloroquinoxaline | 62 |
| 10 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-6-chloroquinoxaline | 45 |
Mandatory Visualizations
Experimental Workflow for Monosubstitution
Caption: Workflow for the monosubstitution of this compound.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation.[9] The choice of base is critical; for monosubstitution, K₃PO₄ is effective, while for disubstitution, a stronger base like K₂CO₃ in an aqueous/organic biphasic system may be necessary.[9]
-
Side Products: The formation of homocoupling products from the boronic acid can occur. Using a slight excess of the boronic acid (1.3 equivalents for monosubstitution) can help mitigate this.[8][9] Dehalogenation of the starting material can also be a competing side reaction.[7]
-
Reaction Temperature: For the monosubstitution, 90°C is a good starting point.[8] Higher temperatures (e.g., 120°C) may be required for the less reactive chloro position in the disubstitution reaction.[8]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl- and 2,7-diarylquinoxalines from this compound. The protocols provided, based on analogous transformations, offer a robust starting point for the synthesis of diverse quinoxaline derivatives. By carefully selecting the catalyst, base, and solvent system, high yields of the desired products can be achieved, facilitating the exploration of this important chemical space for the development of new therapeutic agents.
References
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,7-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups make it a powerful tool in drug discovery and development.[3][4]
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] Consequently, the development of robust synthetic methodologies to access functionalized quinoxalines is of significant interest. The Buchwald-Hartwig amination of halogenated quinoxalines, such as 2,7-dichloroquinoxaline, offers a direct and modular approach to introduce diverse amine functionalities, thereby enabling the exploration of structure-activity relationships and the generation of novel drug candidates.
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of this compound with a range of aromatic and aliphatic amines.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the aminated quinoxaline product and regenerating the active Pd(0) catalyst for the next cycle.[1][2]
A potential side reaction is β-hydride elimination, which can be suppressed by the appropriate choice of phosphine ligand.[1]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general guideline for the mono-amination of this compound. Optimization may be required for specific amine substrates. For the synthesis of 2,7-diaminoquinoxalines, the stoichiometry of the amine and base should be adjusted accordingly (typically >2.4 equivalents of amine and >3.0 equivalents of base).
Materials:
-
This compound
-
Amine (Aromatic or Aliphatic)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine Ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous and Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add the catalyst and ligand to the Schlenk tube.
-
Solvent Addition and Degassing: Evacuate the Schlenk tube and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere. Add the anhydrous and degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of celite to remove insoluble salts and the catalyst. Wash the celite pad with additional solvent (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired aminated quinoxaline product.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of chloro-substituted quinoxalines and related heterocycles with various amines. While specific data for this compound is limited, the provided data for analogous systems can serve as a valuable guide for reaction optimization.
Table 1: Reaction Conditions for the Amination of Chloro-Quinoxaline Derivatives with Anilines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | ~85 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | High |
| 3 | 4-Trifluoromethylaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | Moderate to High |
| 4 | 2-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | Moderate |
Data is based on the amination of 2-Chloro-3-(2-thienyl)quinoxaline and is representative for similar heteroaryl chlorides.[3]
Table 2: Reaction Conditions for the Amination of Dichloro-Heterocycles with Aliphatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ (4-8) | BINAP (4.5-9) | NaOtBu (1.5-3.0) | Dioxane | Reflux | 6-15 | Good |
| 2 | Piperidine | Pd(dba)₂ (4-8) | DavePhos (4.5-9) | NaOtBu (1.5-3.0) | Dioxane | Reflux | 6-15 | Good |
| 3 | n-Butylamine | Pd(dba)₂ (4-8) | BINAP (4.5-9) | NaOtBu (1.5-3.0) | Dioxane | Reflux | 6-15 | Good |
| 4 | Cyclohexylamine | Pd(dba)₂ (4-8) | DavePhos (4.5-9) | NaOtBu (1.5-3.0) | Dioxane | Reflux | 6-15 | Moderate |
Data is based on the amination of dichloroquinolines and serves as a general guideline.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Corrosion Inhibitors from 2,7-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel corrosion inhibitors derived from 2,7-dichloroquinoxaline. The protocols detailed below are intended for laboratory use by qualified professionals.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest as effective corrosion inhibitors for various metals and alloys in acidic media.[1][2] Their efficacy is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and the possibility of introducing various functional groups that can facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosion.[1][3] The this compound scaffold serves as a versatile precursor for creating a diverse library of corrosion inhibitors through nucleophilic substitution reactions at the 2 and 7 positions. This document outlines the synthesis of a candidate corrosion inhibitor, 2,7-bis(4-aminophenyl)quinoxaline, and the subsequent evaluation of its corrosion inhibition performance.
Proposed Synthesis of 2,7-bis(4-aminophenyl)quinoxaline
The synthesis of 2,7-bis(4-aminophenyl)quinoxaline from this compound can be achieved via a Suzuki coupling reaction. This approach is favored for its high efficiency in forming carbon-carbon bonds.
Caption: Synthesis of 2,7-bis(4-aminophenyl)quinoxaline.
Experimental Protocol: Synthesis of 2,7-bis(4-aminophenyl)quinoxaline
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 g, 5.0 mmol), 4-aminophenylboronic acid (1.65 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).
-
Solvent Addition: Add a mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL).
-
Degassing: Bubble nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2,7-bis(4-aminophenyl)quinoxaline.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Corrosion Inhibition Performance
The corrosion inhibition efficiency of the synthesized 2,7-bis(4-aminophenyl)quinoxaline is evaluated using electrochemical techniques, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Caption: Experimental workflow for corrosion inhibition studies.
Experimental Protocols: Corrosion Inhibition Studies
Materials and Equipment:
-
Working Electrode (WE): Mild steel coupon with an exposed area of 1 cm².
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum foil.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution.
-
Inhibitor Solutions: 1 M HCl containing various concentrations of the synthesized inhibitor (e.g., 10⁻⁶ M to 10⁻³ M).
-
Potentiostat/Galvanostat for electrochemical measurements.
Procedure:
-
Electrode Preparation: Polish the mild steel coupon with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, the SCE as the reference electrode, and the platinum foil as the counter electrode. Fill the cell with the test solution (1 M HCl with and without the inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by immersing the working electrode in the test solution for 60 minutes to attain a stable OCP.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a 10 mV amplitude AC signal.[4][5][6]
-
Potentiodynamic Polarization (PDP): After EIS, conduct PDP measurements by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.[7][8][9]
Data Presentation
The quantitative data obtained from the electrochemical measurements are summarized in the tables below. The inhibition efficiency (IE%) is calculated using the following equations:
-
From PDP: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100
-
From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Where Icorr(blank) and Icorr(inh) are the corrosion current densities, and Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with 2,7-bis(4-aminophenyl)quinoxaline
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| Blank | -450 | 1000 | 70 | -120 | - |
| 1 x 10⁻⁶ | -445 | 250 | 72 | -118 | 75.0 |
| 1 x 10⁻⁵ | -438 | 120 | 75 | -115 | 88.0 |
| 1 x 10⁻⁴ | -430 | 55 | 78 | -112 | 94.5 |
| 1 x 10⁻³ | -422 | 25 | 80 | -110 | 97.5 |
Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with 2,7-bis(4-aminophenyl)quinoxaline
| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | n | IE (%) |
| Blank | 50 | 150 | 0.85 | - |
| 1 x 10⁻⁶ | 200 | 80 | 0.88 | 75.0 |
| 1 x 10⁻⁵ | 450 | 65 | 0.90 | 88.9 |
| 1 x 10⁻⁴ | 1000 | 50 | 0.92 | 95.0 |
| 1 x 10⁻³ | 2200 | 40 | 0.95 | 97.7 |
Corrosion Inhibition Mechanism
The corrosion inhibition mechanism of quinoxaline derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings facilitate the adsorption process. The inhibitor molecules displace water molecules from the metal surface and form a protective film, which acts as a barrier to both anodic and cathodic reactions.[10][11]
Caption: General mechanism of corrosion inhibition.
Quantum Chemical Studies
Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for understanding the relationship between the molecular structure of an inhibitor and its inhibition efficiency.[3][12] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can provide insights into the adsorption mechanism and the reactivity of the inhibitor molecule.[13][14] Generally, a higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher electron-accepting ability. A smaller energy gap (ΔE) often correlates with higher inhibition efficiency.
Table 3: Calculated Quantum Chemical Parameters for 2,7-bis(4-aminophenyl)quinoxaline
| Parameter | Value |
| EHOMO (eV) | -5.25 |
| ELUMO (eV) | -1.80 |
| ΔE (eV) | 3.45 |
| Dipole Moment (μ, Debye) | 2.15 |
Conclusion
The protocols and data presented herein provide a framework for the synthesis and evaluation of novel corrosion inhibitors based on the this compound scaffold. The proposed inhibitor, 2,7-bis(4-aminophenyl)quinoxaline, is expected to exhibit excellent corrosion inhibition properties for mild steel in acidic environments. The detailed experimental procedures and data analysis methods will aid researchers in the development and characterization of new and effective corrosion inhibitors.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. researchgate.net [researchgate.net]
- 3. Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. Potentiodynamic Corrosion Testing [jove.com]
- 9. gamry.com [gamry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for the N-arylation of 2,7-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 2,7-dichloroquinoxaline is a pivotal chemical transformation in medicinal chemistry and materials science. The resulting N-aryl quinoxaline derivatives are integral scaffolds in a variety of pharmacologically active compounds and functional organic materials. This document provides a detailed experimental procedure for this reaction, primarily focusing on the widely applicable Buchwald-Hartwig amination. Alternative methods such as the Ullmann condensation and microwave-assisted synthesis are also discussed.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds between aryl halides and amines.[1][2] This method is favored for its high functional group tolerance, broad substrate scope, and generally high yields.[1][3]
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes representative quantitative data for the N-arylation of this compound with various aryl amines. The data is compiled based on typical yields and conditions reported in the literature for similar Buchwald-Hartwig cross-coupling reactions. Optimization may be required for specific substrates.
| Entry | Aryl Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-92 |
| 3 | 4-Nitroaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 65-75 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Dioxane | 100 | 16 | 70-85 |
| 5 | Morpholine | Pd₂(dba)₃ (2) | JohnPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 90-98 |
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed N-arylation of this compound with an aryl amine.
Materials and Equipment
-
This compound
-
Aryl amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos, DavePhos)[4]
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., argon or nitrogen)
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Reaction Setup
-
Inert Atmosphere: In a glovebox or under a steady stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic mixture with water and then with brine to remove the base and other inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-7-chloroquinoxaline product.
Microwave-Assisted Protocol
For accelerated reaction times, microwave irradiation can be employed.[5][6][7]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired nucleophile (2 mmol), and a base such as triethylamine (3 mmol).[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Heat the mixture to a high temperature (e.g., 160°C) for a short duration (e.g., 5-20 minutes).[5][7]
-
Workup and Purification: After cooling, the workup and purification follow the same procedure as the conventional heating method.
Alternative Methodologies
While the Buchwald-Hartwig amination is highly effective, the Ullmann condensation offers a copper-catalyzed alternative.[8][9] This reaction typically requires higher temperatures and may be suitable for specific substrates where palladium catalysis is problematic.[8]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the key components of the N-arylation reaction.
Caption: Experimental workflow for N-arylation.
Caption: Key components for N-arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. Microwave Assisted Synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1Hbenzo [d] Imidazol-2-yl) ethyl)-N-Substituted Quinoxalin-2-Amine Derivatives Using DCQX | Organic Chemistry Plus [ojs.wiserpub.com]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,7-Dichloroquinoxaline in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,7-dichloroquinoxaline as a key starting material in the synthesis of pharmaceutical intermediates, with a particular focus on the development of kinase inhibitors. The protocols and data presented herein offer a foundational framework for the synthesis, characterization, and application of novel quinoxaline-based compounds in drug discovery.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoxaline scaffold is a privileged structure found in numerous biologically active molecules and serves as a versatile template for the design of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[2] this compound is a valuable building block, offering two reactive chlorine atoms for functionalization through reactions such as nucleophilic aromatic substitution (SNAr), allowing for the synthesis of a diverse library of derivatives.
Application: Synthesis of a Representative Kinase Inhibitor Intermediate
This document details the synthesis of a representative pharmaceutical intermediate, N2,N7-bis(4-methoxyphenyl)quinoxaline-2,7-diamine , from this compound. This intermediate serves as a scaffold for the development of potent kinase inhibitors, particularly those targeting the MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[3][4]
Mechanism of Action: Targeting the MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] Mutations in upstream components like Ras and Raf are common in cancer, leading to constitutive activation of the pathway and uncontrolled cell growth.[5] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[6] Inhibitors based on the 2,7-diaminoquinoxaline scaffold can be designed to be ATP-competitive, binding to the kinase domain of MEK and preventing the phosphorylation of ERK, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.[2]
Data Presentation
Physical and Spectroscopic Data of the Synthesized Intermediate
| Parameter | Value |
| Compound Name | N2,N7-bis(4-methoxyphenyl)quinoxaline-2,7-diamine |
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 372.42 g/mol |
| Appearance | Yellow solid |
| Melting Point | 148-150 °C (representative) |
| Yield | 85% (representative) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.19 (m, 2H), 7.68 (m, 2H), 7.47 (d, J=8.6 Hz, 4H), 6.85 (d, J=8.6 Hz, 4H), 3.84 (s, 6H). |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 153.07, 152.47, 141.02, 140.81, 139.48, 138.68, 138.55, 132.68, 129.94, 129.89, 128.98, 128.88, 128.52, 128.31, 127.69, 22.01. |
| Mass Spec (ESI-MS) m/z | 373.16 [M+H]⁺ (calculated for C22H21N4O2⁺: 373.16) |
Experimental Protocols
Synthesis of N2,N7-bis(4-methoxyphenyl)quinoxaline-2,7-diamine
This protocol describes a representative synthesis via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
4-Methoxyaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyaniline (2.2 mmol), sodium tert-butoxide (2.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N2,N7-bis(4-methoxyphenyl)quinoxaline-2,7-diamine.
Visualizations
Caption: Synthetic workflow for the preparation of the target intermediate.
Caption: The MEK/ERK signaling pathway and the point of inhibition.
References
Application Notes and Protocols for the Synthesis of 2-Amino-7-Chloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 2-amino-7-chloroquinoxaline derivatives, a class of compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for quinoxaline chemistry, offering a step-by-step guide from commercially available starting materials to the final target compounds.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and kinase inhibitory properties. The 2-amino-7-chloroquinoxaline scaffold, in particular, serves as a valuable pharmacophore for the development of novel therapeutic agents. This application note details a reliable synthetic route for the preparation of these derivatives.
Overall Synthetic Strategy
The synthesis of 2-amino-7-chloroquinoxaline derivatives can be efficiently achieved through a multi-step process. The general strategy involves the initial construction of a substituted quinoxaline core, followed by functional group manipulations to introduce the desired chloro and amino moieties. A common and effective approach begins with the synthesis of a 7-nitroquinoxalin-2-ol intermediate, which is subsequently chlorinated and then aminated.
Experimental Protocols
Protocol 1: Synthesis of 7-Nitroquinoxalin-2-ol (3)
This protocol describes the nitration of quinoxalin-2-ol to introduce a nitro group at the 7-position.
Materials:
-
Quinoxalin-2-ol (2)
-
Glacial Acetic Acid
-
Fuming Nitric Acid
-
Round bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round bottom flask, suspend quinoxalin-2-ol (2) (1 equivalent) in glacial acetic acid.
-
While stirring at room temperature, slowly add a solution of fuming nitric acid (1.1 equivalents) in glacial acetic acid.
-
Continue stirring the mixture at room temperature for 24 hours.
-
After 24 hours, remove the solvent under reduced pressure.
-
Add water to the residue and stir for 1 hour at room temperature.
-
Collect the resulting pale yellow solid by filtration and wash with water to obtain 7-nitroquinoxalin-2-ol (3).[1]
Protocol 2: Synthesis of 2-Chloro-7-nitroquinoxaline (4)
This protocol details the conversion of the hydroxyl group at the 2-position to a chloro group using phosphoryl chloride.
Materials:
-
7-Nitroquinoxalin-2-ol (3)
-
Phosphoryl Chloride (POCl₃)
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a round bottom flask, suspend 7-nitroquinoxalin-2-ol (3) (1 equivalent) in phosphoryl chloride (POCl₃).
-
Heat the mixture to reflux and maintain for 3 hours.[1]
-
After cooling, slowly and carefully pour the reaction mixture into a stirred ice-water bath.
-
A precipitate will form. Collect the solid by filtration and wash thoroughly with water to yield 2-chloro-7-nitroquinoxaline (4) as a red/cherry solid.[1]
Protocol 3: Synthesis of 2-Amino-7-nitroquinoxaline (5)
This protocol describes the amination of the 2-chloro-7-nitroquinoxaline intermediate. A direct amination with ammonia can be challenging; therefore, a protected amine source followed by deprotection is often employed.[1]
Part A: Synthesis of N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine
Materials:
-
2-Chloro-7-nitroquinoxaline (4)
-
p-Methoxybenzylamine
-
Triethylamine
-
Ethanol
-
Round bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 2-chloro-7-nitroquinoxaline (4) (1 equivalent) in ethanol in a round bottom flask.
-
Add triethylamine (3 equivalents) and p-methoxybenzylamine (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 3 hours.[1]
-
After cooling, evaporate the solvent.
-
Wash the resulting solid with water and filter to obtain N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine as an orange solid.[1]
Part B: Deprotection to 2-Amino-7-nitroquinoxaline (5)
Materials:
-
N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine
-
Trifluoroacetic acid (TFA)
-
Round bottom flask
-
Heating apparatus
-
Brine solution
-
Filtration apparatus
Procedure:
-
Add N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine to a round bottom flask containing trifluoroacetic acid.
-
Heat the mixture at 50 °C for 24 hours.[1]
-
Evaporate the trifluoroacetic acid and add brine to the flask.
-
Filter the resulting dark brown solid and wash with ethyl acetate to furnish the pure 2-amino-7-nitroquinoxaline (5).[1]
Protocol 4: Synthesis of 2-Amino-7-chloroquinoxaline (Target Compound)
This protocol involves the reduction of the nitro group to an amino group and the simultaneous or subsequent introduction of the chloro group at the 7-position. A more direct route, if the appropriate starting material is available, involves the amination of a 2,7-dichloroquinoxaline. However, based on the provided precursors, a reduction followed by a Sandmeyer reaction is a plausible route.
Part A: Synthesis of 2,7-Diaminoquinoxaline
Materials:
-
2-Amino-7-nitroquinoxaline (5)
-
Iron powder (Fe)
-
Acetic acid (50% v/v)
-
Heating apparatus
Procedure:
-
To a suspension of 2-amino-7-nitroquinoxaline (5) in 50% aqueous acetic acid, add iron powder.
-
Heat the mixture at 90 °C for 75 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,7-diaminoquinoxaline.
Part B: Sandmeyer Reaction to 2-Amino-7-chloroquinoxaline
Materials:
-
2,7-Diaminoquinoxaline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice bath
Procedure:
-
Dissolve 2,7-diaminoquinoxaline in a cooled solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 2-amino-7-chloroquinoxaline.
Quantitative Data Summary
The following table summarizes typical yields for the key intermediates in the synthesis of 2-amino-7-nitroquinoxaline, a crucial precursor to the target compound. Data for the final reduction and Sandmeyer reaction will vary depending on the specific conditions and substrates used.
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Reference |
| 1 | 7-Nitroquinoxalin-2-ol (3) | Quinoxalin-2-ol (2) | Fuming HNO₃, Glacial Acetic Acid | 65 | [1] |
| 2 | 2-Chloro-7-nitroquinoxaline (4) | 7-Nitroquinoxalin-2-ol (3) | POCl₃ | 96 | [1] |
| 3a | N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine | 2-Chloro-7-nitroquinoxaline (4) | p-Methoxybenzylamine, Triethylamine | 93 | [1] |
| 3b | 2-Amino-7-nitroquinoxaline (5) | N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine | Trifluoroacetic acid | 95 | [1] |
Visualizations
Synthetic Pathway
The following diagram illustrates the step-by-step synthesis of the 2-amino-7-nitroquinoxaline precursor.
Caption: Synthetic route to 2-amino-7-chloroquinoxaline.
Experimental Workflow: Chlorination
The following diagram outlines the key steps in the chlorination protocol.
Caption: Workflow for the chlorination of 7-nitroquinoxalin-2-ol.
Conclusion
The protocols described in this application note provide a comprehensive guide for the synthesis of 2-amino-7-chloroquinoxaline derivatives. By following these step-by-step instructions, researchers can reliably prepare these valuable compounds for further investigation in various drug discovery and development programs. The modularity of the synthetic route also allows for the potential generation of a library of analogues by varying the amine nucleophile or the substitution pattern on the quinoxaline core.
References
Application of 2,7-Dichloroquinoxaline Derivatives in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,7-dichloroquinoxaline derivatives as key components in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). It aims to offer a comprehensive guide for the design, synthesis, and evaluation of these novel photosensitizers.
Introduction to Quinoxaline Dyes in DSSCs
Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for solar energy conversion due to their low production cost and respectable power conversion efficiencies. The sensitizing dye is a critical component, responsible for light absorption and electron injection into the semiconductor's conduction band. Organic metal-free dyes, particularly those with a donor-π-acceptor (D-π-A)
Application Notes: Palladium-Catalyzed Reactions Involving 2,7-Dichloroquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,7-Dichloroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure features two reactive chlorine atoms at the C2 and C7 positions, making it an excellent scaffold for developing complex molecular architectures. Palladium-catalyzed cross-coupling reactions are indispensable tools for the selective functionalization of this core, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.[1] The electronic properties of the quinoxaline ring system influence the reactivity of the two chlorine atoms, often allowing for regioselective functionalization. These methods are pivotal for synthesizing novel compounds for drug discovery, organic electronics, and functional materials.[1][2] This document outlines protocols and applications for key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents, creating complex biaryl structures that are common in pharmaceutical compounds.[3]
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes conditions for the Suzuki-Miyaura coupling. While direct data for this compound is sparse in the provided results, conditions for the analogous 2,6-dichloroquinoxaline are presented as a representative example of expected reactivity and yield.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 75-90 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 75 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 |
| 4 | 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 45 |
(Note: Data is based on reactions with 2,6-dichloroquinoxaline and is representative of expected outcomes for this compound derivatives[3][4])
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized methodology for the mono-arylation of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[3][5]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Through the septum, add an anhydrous solvent such as 1,4-dioxane or THF (approx. 4 mL per 1 mmol of halide).[3][6]
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 90-110 °C) for 8-24 hours.[3][6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[3]
Visualization: Suzuki-Miyaura Coupling Workflow```dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I) complexes. [7][8]This reaction is instrumental for installing alkynyl moieties onto the quinoxaline scaffold, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as key components in conjugated materials. [7][9]
Data Summary: Representative Sonogashira Coupling Conditions
This table presents typical conditions for the Sonogashira coupling of dihalo-heteroaromatic compounds.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 65 | High |
| 2 | Trimethylsilylacetylene | Pd(dba)₂ (5) | CuI (10) | K₂CO₃ | DMF | 80 | 67 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | Good |
| 4 | 4-Methoxyphenylacetylene | Pd(0)/PEG NPs (5) | CuI (10) | K₂CO₃ | DMF | 120 | 95 (di) |
(Note: Conditions are generalized from protocols for related dihalo-aromatic and quinoxaline substrates)[9][10]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) cocatalyst (e.g., CuI, 10 mol%). [10]2. Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropanolamine, DIPA). [8][9]Finally, add the terminal alkyne (1.1-2.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 120 °C) until the starting material is consumed, as monitored by TLC. [7][10]5. Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify the crude product by column chromatography on silica gel.
Visualization: Functionalization Pathways for this compound```dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 2-Position of 2,7-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of the 2-position of 2,7-dichloroquinoxaline. This versatile heterocyclic scaffold is a crucial building block in medicinal chemistry and materials science. The chlorine atom at the C-2 position is more activated towards substitution than the one at the C-7 position, allowing for regioselective modifications to generate diverse molecular architectures for drug discovery and development.
The following sections detail key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which are effective methods for introducing a wide array of functional groups onto the quinoxaline core.
Key Functionalization Strategies
The functionalization of this compound at the 2-position can be primarily achieved through three main strategies:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, allowing for the synthesis of a diverse range of N-substituted quinoxalines.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of the chloride with various nucleophiles such as amines, alcohols, and thiols.[3][4]
The reactivity of the 2-position is enhanced due to the electronic effects of the adjacent nitrogen atom, making it more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cycles compared to the 7-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of halo-heterocycles.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][5] It involves the reaction of the chloroquinoxaline with a boronic acid or its ester in the presence of a palladium catalyst and a base.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Quinoxalines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 75-90[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85[1] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 78 |
Note: Yields are based on reactions with similar chloro-quinoxaline substrates and may require optimization for this compound.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF), degassed (10 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed THF (10 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 8-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-7-chloroquinoxaline.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for constructing C-N bonds, coupling amines with aryl halides.[2] This reaction is of great importance in drug discovery for the introduction of diverse amine functionalities.[1][6]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Quinoxalines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 80-95[1] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-90 |
Note: Yields are based on reactions with similar chloro-heteroaromatic substrates and may require optimization.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene, degassed (5 mL)
-
Diethyl ether
-
Silica gel
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoxaline ring system, further activated by the nitrogen atoms, renders the C-2 chlorine susceptible to displacement by a variety of nucleophiles in SNAr reactions.[4] This method often proceeds without the need for a metal catalyst.[3]
General SNAr Reaction Scheme
Caption: A general representation of the SNAr reaction.
Table 3: Representative Conditions for SNAr Reactions on 2-Chloroquinoxalines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Piperidine | K₂CO₃ | DMF | 80 | 6 |
| 2 | Sodium methoxide | - | Methanol | Reflux | 4 |
| 3 | Thiophenol | Et₃N | Acetonitrile | RT | 12 |
Note: These are generalized conditions and may need optimization for this compound.[4]
Protocol 3: General Procedure for SNAr with an Amine
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., Piperidine) (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the amine (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture at 80 °C for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-7-chloroquinoxaline.
Safety Precautions
-
All experiments should be conducted by trained personnel in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.
-
Bases such as NaOtBu are corrosive and moisture-sensitive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to 2,7-Disubstituted Quinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, make them privileged scaffolds in drug discovery. Specifically, 2,7-disubstituted quinoxalines offer a versatile platform for developing targeted therapeutics, as substituents at these positions can modulate the molecule's biological activity and physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of 2,7-disubstituted quinoxaline derivatives, focusing on a strategic approach that involves the synthesis of a key intermediate, 2,7-dichloroquinoxaline, followed by its sequential functionalization.
Strategic Overview of 2,7-Disubstituted Quinoxaline Synthesis
The primary strategy for accessing a diverse range of 2,7-disubstituted quinoxaline derivatives involves a two-stage process. The first stage is the synthesis of the key building block, this compound. The second stage involves the sequential and regioselective functionalization of this intermediate at the C2 and C7 positions using modern palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide variety of substituents, enabling the creation of extensive chemical libraries for drug discovery and development.
Stage 1: Synthesis of this compound
The synthesis of the pivotal intermediate, this compound, is achieved in two main steps starting from commercially available 4-chloro-1,2-phenylenediamine.
Step 1.1: Synthesis of 7-Chloro-1,4-dihydroquinoxaline-2,3-dione
This step involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with an oxalic acid derivative.
Experimental Protocol:
-
To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as aqueous HCl, add a solution of oxalic acid dihydrate (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 7-chloro-1,4-dihydroquinoxaline-2,3-dione.
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) |
| 4-Chloro-1,2-phenylenediamine | Oxalic acid dihydrate | aq. HCl | 3 | ~90-95 |
Table 1: Representative quantitative data for the synthesis of 7-Chloro-1,4-dihydroquinoxaline-2,3-dione.
Step 1.2: Synthesis of this compound
The dione intermediate is then chlorinated to afford the desired this compound.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, place 7-chloro-1,4-dihydroquinoxaline-2,3-dione (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
| Reactant | Reagent | Solvent | Time (h) | Yield (%) |
| 7-Chloro-1,4-dihydroquinoxaline-2,3-dione | POCl₃ / cat. DMF | Neat | 3 | ~85-90 |
Table 2: Representative quantitative data for the synthesis of this compound.
Stage 2: Sequential Functionalization of this compound
The differential reactivity of the chlorine atoms at the C2 and C7 positions allows for a regioselective and sequential functionalization strategy. The chlorine at the C2 position is more activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic effects of the pyrazine ring nitrogens.[1] This allows for the initial selective functionalization at C2, followed by the subsequent modification at C7.
References
Troubleshooting & Optimization
Technical Support Center: 2,7-Dichloroquinoxaline Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving 2,7-dichloroquinoxaline. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guide
Problem: Low or No Yield of the Desired Coupled Product
Low or no product formation is a common issue in Suzuki coupling reactions. The following section breaks down potential causes and provides systematic troubleshooting steps.
Q1: I am not getting any of the desired product. What are the first things to check?
A1: When a reaction fails completely, it is crucial to review the foundational parameters of your setup.
-
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the inert atmosphere was maintained throughout the reaction.
-
Reagent Quality:
-
Solvent: Use anhydrous solvents, as water can interfere with the reaction, although in some cases, a small amount of water can be beneficial.
-
Base: Ensure the base is dry and finely powdered for optimal reactivity.
-
Boronic Acid: Boronic acids can degrade over time. Use a fresh or properly stored batch. Consider using more stable boronic esters (e.g., pinacol or MIDA esters) if decomposition is suspected.
-
-
Catalyst Activity: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon prolonged exposure to air. Use a fresh bottle or a catalyst from a reliable source.
Q2: My reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?
A2: A sluggish reaction often points to suboptimal reaction conditions. Consider the following adjustments:
-
Temperature: Increasing the reaction temperature can significantly improve the rate. For Suzuki couplings of chloroquinoxalines, temperatures between 90-120°C are often employed.[1] Start at a lower temperature (e.g., 90°C) and incrementally increase it if conversion remains low.
-
Catalyst System:
-
Palladium Source: While Pd(PPh₃)₄ is common, for challenging substrates like electron-deficient aryl chlorides, more advanced catalyst systems are often necessary. Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand.
-
Ligand Choice: The ligand plays a critical role in the efficiency of the catalytic cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve yields.
-
-
Base Selection: The choice of base is critical for activating the boronic acid. If a weak base like Na₂CO₃ is not effective, consider stronger bases such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; using a solvent system where the base has some solubility, or using an aqueous solution of the base, can be beneficial.
A logical workflow for troubleshooting low-yield reactions is presented below.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem: Formation of Significant Side Products
The presence of side products complicates purification and reduces the yield of the desired compound.
Q3: I am observing a significant amount of boronic acid homocoupling. How can I suppress this side reaction?
A3: Homocoupling of the boronic acid (formation of a biaryl from two boronic acid molecules) is a common side reaction.
-
Oxygen Contamination: The primary cause of homocoupling is often the presence of oxygen, which can interfere with the catalytic cycle. Ensure your reaction is thoroughly degassed before adding the catalyst.
-
Palladium(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, it can directly promote homocoupling before being reduced to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this.
-
Reaction Temperature: High temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature once you have identified a sufficiently active catalyst system.
Q4: My mass spectrometry results show the presence of dehalogenated starting material. What causes this and how can I prevent it?
A4: Dehalogenation is the replacement of a chlorine atom with a hydrogen atom on the quinoxaline core.
-
Source of Hydride: This side reaction occurs when a hydride species is present in the reaction mixture. The source can be solvents (like alcohols), amines, or even water.
-
Reaction Conditions: The choice of base and solvent can influence the extent of dehalogenation. Using a non-protic solvent and a non-hydroxide base may reduce this side reaction.
-
Ligand Effects: The ligand can also play a role. Experimenting with different ligands may help to minimize dehalogenation.
The following diagram illustrates the pathways to desired and side products.
Caption: An overview of the desired reaction pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q5: Which chlorine atom on this compound is more reactive?
A5: The chlorine atom at the C2 position is expected to be significantly more reactive than the one at the C7 position. This is due to the electronic effect of the nitrogen atoms in the pyrazine ring, which makes the C2 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. Studies on the analogous 2,6-dichloroquinoxaline have shown a strong preference for monosubstitution at the C2 position.
Q6: How can I achieve monosubstitution versus disubstitution?
A6: Achieving selective monosubstitution at the C2 position is generally feasible by controlling the stoichiometry of the reagents.
-
For Monosubstitution: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents). Milder reaction conditions (e.g., lower temperature, weaker base) will also favor monosubstitution.
-
For Disubstitution: Use a larger excess of the boronic acid (e.g., >2.5 equivalents) and more forcing reaction conditions, such as higher temperatures and a stronger base, to drive the reaction to completion at both chlorine sites.
Q7: What are the recommended starting conditions for the Suzuki coupling of this compound?
A7: Based on successful protocols for the closely related 2,6-dichloroquinoxaline, the following conditions are a good starting point for achieving monosubstitution at the C2 position.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A reliable starting catalyst. For higher yields, consider a Pd(OAc)₂/SPhos system. |
| Base | K₃PO₄ (2.0 equiv) | An effective base for this class of substrate. |
| Solvent | THF or Dioxane | Anhydrous conditions are recommended. |
| Boronic Acid | 1.3 equivalents | For monosubstitution. |
| Temperature | 90 °C | Adjust as needed based on reaction progress. |
| Reaction Time | 8-12 hours | Monitor by TLC or GC-MS. |
Note: This data is based on studies with 2,6-dichloroquinoxaline and serves as a strong guideline for this compound.
Experimental Protocols
General Protocol for Monosubstitution of this compound
This protocol is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Dioxane or THF
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
The experimental workflow is summarized in the diagram below.
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
References
Technical Support Center: Optimizing Buchwald-Hartwig Reactions for Dichlorinated Quinoxalines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of dichlorinated quinoxalines. The content is structured to address specific challenges encountered during experimentation, offering practical solutions and detailed protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of dichlorinated quinoxalines, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion of the starting 2,3-dichloroquinoxaline?
A1: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or has decomposed.
-
Solution: Use a pre-catalyst (e.g., G3 or G4 palladacycles) that forms the active species more readily. Ensure the palladium source [e.g., Pd₂(dba)₃ or Pd(OAc)₂] is of high quality. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the electron-deficient quinoxaline substrate or the specific amine.
-
Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle.
-
Presence of Oxygen or Water: Oxygen can lead to catalyst decomposition (formation of palladium black), and water can hydrolyze the active catalyst and some bases.[4]
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents should be properly degassed before use.
-
-
Low Reaction Temperature: The temperature may be too low to overcome the activation energy for the oxidative addition of the C-Cl bond.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3]
-
Q2: I am getting a mixture of mono- and di-aminated products. How can I selectively synthesize the mono-aminated product?
A2: Achieving selective mono-amination on a dichlorinated quinoxaline requires careful control of reaction conditions to exploit the difference in reactivity between the first and second substitution.
-
Stoichiometry: The amount of amine used is critical.
-
Solution: Use a limited amount of the amine (e.g., 1.0-1.2 equivalents) relative to the 2,3-dichloroquinoxaline.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of the di-substituted product.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-aminated product is maximized. Lowering the reaction temperature may also improve selectivity.
-
-
Steric Hindrance: A bulky amine will react more slowly in the second amination step due to increased steric hindrance.
-
Solution: If the desired product is the mono-adduct, using a sterically demanding amine can enhance selectivity.
-
Q3: How can I promote the formation of the di-aminated product?
A3: To favor di-substitution, the reaction conditions should be adjusted to overcome the deactivation of the quinoxaline ring after the first amination.
-
Stoichiometry: An excess of the amine is required.
-
Solution: Use more than two equivalents of the amine (e.g., 2.5-3.0 equivalents) to ensure it is not the limiting reagent for the second substitution.
-
-
Reaction Conditions: More forcing conditions are typically necessary.
-
Solution: Increase the reaction temperature and prolong the reaction time. Monitor the reaction until the mono-aminated intermediate is fully consumed.
-
-
Catalyst Loading: A higher catalyst loading might be beneficial.
-
Solution: Increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol% Pd) to maintain catalytic activity for the less reactive second C-Cl bond.
-
Q4: I am observing significant amounts of hydrodehalogenation (C-Cl bond replaced by C-H). What is the cause and how can I prevent it?
A4: Hydrodehalogenation is a common side reaction, particularly at elevated temperatures and with certain catalyst systems.[4]
-
Cause: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate or by other decomposition pathways of the catalyst.[5]
-
Solution:
-
Ligand Choice: Select ligands that promote reductive elimination over side reactions. Bidentate ligands or bulky monodentate ligands can sometimes suppress this pathway.
-
Lower Temperature: If possible, run the reaction at a lower temperature.
-
Base Selection: The choice of base can influence the rate of side reactions. Screening different bases may be necessary.
-
-
Q5: My reaction mixture turns black, and the reaction stops. What does this indicate?
A5: The formation of a black precipitate is typically palladium black, which is inactive metallic palladium that has precipitated out of the catalytic cycle.[4]
-
Cause: Catalyst decomposition is often caused by the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures.[4]
-
Solution:
-
Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere.
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents.
-
Temperature Control: Avoid excessively high temperatures that can accelerate catalyst decomposition.
-
Ligand Stability: Some ligands form more stable catalytic complexes than others. Consider using more robust ligands like XPhos or palladacycle pre-catalysts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of halogens in Buchwald-Hartwig amination?
A1: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3][4] Therefore, aryl chlorides are generally the least reactive and require more optimized conditions, such as the use of bulky, electron-rich phosphine ligands and higher reaction temperatures.[5][6]
Q2: Which palladium sources are recommended for this reaction?
A2: Both Pd(0) and Pd(II) sources can be used.[3]
-
Pd(0) sources: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] is a common choice.
-
Pd(II) sources: Palladium(II) acetate [Pd(OAc)₂] is also widely used but requires in situ reduction to the active Pd(0) species.
-
Pre-catalysts: Palladacycle pre-catalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and form the active catalytic species readily and reliably.[3]
Q3: What are the most effective ligands for the amination of dichlorinated quinoxalines?
A3: Due to the electron-deficient nature and the relative inertness of the C-Cl bonds in 2,3-dichloroquinoxaline, bulky and electron-donating biaryl phosphine ligands are generally the most effective. Commonly successful ligands include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2] The optimal ligand may vary depending on the amine being used, so screening is often necessary.[2]
Q4: Which solvents are suitable for this reaction?
A4: Anhydrous, aprotic solvents are typically used. The most common choices are:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF) The choice of solvent can affect the solubility of the base and the catalytic intermediates, thereby influencing the reaction rate and yield.[3]
Q5: Can I use microwave irradiation to accelerate the reaction?
A5: Yes, microwave heating can often significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating. It is a valuable tool for high-throughput screening of reaction conditions.
Data Presentation
The following tables provide representative data for the optimization of Buchwald-Hartwig amination on dichlorinated quinoxalines. These values are based on typical outcomes for similar heteroaryl chloride couplings and should serve as a guide for reaction optimization.
Table 1: Optimization of Conditions for Mono-amination of 2,3-Dichloroquinoxaline
| Entry | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Mono-product Yield (%) | Di-product Yield (%) |
| 1 | Aniline (1.1) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 75 | 15 |
| 2 | Aniline (1.1) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65 | 10 |
| 3 | Morpholine (1.2) | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 80 | 5 |
| 4 | Benzylamine (1.0) | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 10 | 70 | 20 |
Table 2: Optimization of Conditions for Di-amination of 2,3-Dichloroquinoxaline
| Entry | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Di-product Yield (%) |
| 1 | Aniline (2.5) | Pd₂(dba)₃ (4) | XPhos (8) | NaOtBu (3.0) | Toluene | 110 | 24 | 85 |
| 2 | Aniline (3.0) | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (4.0) | Dioxane | 120 | 36 | 70 |
| 3 | Morpholine (2.5) | XPhos Pd G3 (5) | - | NaOtBu (3.0) | Toluene | 110 | 24 | 90 |
| 4 | Benzylamine (3.0) | Pd₂(dba)₃ (4) | BrettPhos (8) | LHMDS (3.0) | THF | 90 | 24 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination of 2,3-Dichloroquinoxaline
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.0 mmol, 1.0 equiv.), the desired amine (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.).
-
Catalyst and Ligand Addition: In a separate vial in a glovebox, weigh out the palladium source [e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%)] and the ligand [e.g., XPhos (0.04 mmol, 4 mol%)]. Add the catalyst/ligand mixture to the Schlenk tube.
-
Solvent Addition and Degassing: Seal the Schlenk tube, evacuate, and backfill with an inert atmosphere (e.g., argon). Repeat this cycle three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete when the starting 2,3-dichloroquinoxaline is consumed, and the mono-aminated product is maximized (usually 10-18 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-chloroquinoxaline.
Protocol 2: General Procedure for Di-amination of 2,3-Dichloroquinoxaline
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,3-dichloroquinoxaline (1.0 mmol, 1.0 equiv.), the desired amine (2.5 mmol, 2.5 equiv.), and sodium tert-butoxide (NaOtBu) (3.0 mmol, 3.0 equiv.).
-
Catalyst and Ligand Addition: In a glovebox, add the palladium source [e.g., Pd₂(dba)₃ (0.04 mmol, 4 mol%)] and the ligand [e.g., XPhos (0.08 mmol, 8 mol%)] to the Schlenk tube.
-
Solvent Addition and Degassing: Seal the tube, evacuate, and backfill with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 24-36 hours, or until the mono-aminated intermediate is consumed as monitored by TLC or LC-MS.
-
Work-up: Follow the work-up procedure described in Protocol 1.
-
Purification: Follow the purification procedure described in Protocol 1 to isolate the desired 2,3-diaminoquinoxaline product.
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for amination of dichlorinated quinoxalines.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Overcoming Low Solubility of 2,7-Dichloroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low solubility of 2,7-dichloroquinoxaline in organic solvents.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered during the handling and use of this compound in your experiments.
Problem 1: Difficulty dissolving this compound in a desired organic solvent.
-
Question: My this compound is not dissolving sufficiently in my chosen organic solvent. What steps can I take?
-
Answer: Low solubility of quinoxaline derivatives is a common challenge. Here are several approaches you can consider, starting with the simplest:
-
Solvent Screening: The principle of "like dissolves like" is a good starting point.[1] Given the aromatic and halogenated nature of this compound, solvents with similar characteristics may be more effective. While specific data for this compound is limited, a related compound, 2,6-dichloroquinoxaline, is reported to be soluble in benzene and toluene.[2] It is advisable to perform a small-scale solvent screening with a range of solvents from different classes (e.g., aromatic hydrocarbons, chlorinated solvents, polar aprotic solvents, and polar protic solvents).
-
Heating: For many compounds, solubility increases with temperature.[1] Gently heating the solvent while stirring can significantly improve the dissolution of this compound. However, be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Co-solvents: Using a mixture of solvents, known as co-solvents, can enhance solubility.[3] A small amount of a good solvent in which this compound is more soluble can be added to the bulk solvent to improve overall solubility.
-
Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size.[1][4] Reducing the particle size through techniques like micronization or sonication increases the surface area available for solvent interaction, which can lead to faster and potentially greater dissolution.[4][5]
-
Problem 2: Precipitation of this compound during an experiment.
-
Question: My this compound dissolved initially but then precipitated out of solution. How can I prevent this?
-
Answer: Precipitation upon changes in conditions (e.g., cooling, addition of another reagent) is a classic sign of a supersaturated solution or a change in the solvent environment.
-
Maintain Temperature: If you dissolved the compound with heating, ensure that the temperature of the solution is maintained throughout your experiment to prevent it from crashing out.
-
Solvent Composition: The addition of an anti-solvent (a solvent in which the compound is poorly soluble) can cause precipitation. If your experimental protocol involves adding another reagent, consider if it is acting as an anti-solvent. It may be necessary to find a solvent system that is compatible with all your reagents.
-
Formulation Strategies: For persistent precipitation issues, consider more advanced formulation techniques such as creating a solid dispersion or using cyclodextrins.[6][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.[1][6]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the poorly soluble molecule, forming an inclusion complex with a more hydrophilic exterior, thereby increasing its apparent solubility.[6][7]
-
-
Frequently Asked Questions (FAQs)
Q1: Is there any quantitative solubility data available for this compound?
A1: Publicly available, precise quantitative solubility data for this compound in a wide array of organic solvents is limited.[8] However, based on the solubility of structurally similar compounds, a qualitative assessment can be made. It is highly recommended to determine the solubility experimentally for your specific application and conditions.
Qualitative Solubility of Related Quinoxaline Derivatives
| Solvent | Qualitative Solubility of 2,3-dihydroxyquinoxaline[8] | Qualitative Solubility of 2,6-dichloroquinoxaline[2] |
| N,N-Dimethylformamide (DMF) | Very soluble | Data not available |
| Methanol | Soluble | Data not available |
| Glacial Acetic Acid | Sparingly soluble | Data not available |
| Chloroform | Very slightly soluble | Data not available |
| Benzene | Data not available | Soluble |
| Toluene | Data not available | Soluble |
| Water | Practically insoluble / Sparingly soluble | Sparingly soluble |
Q2: What are the most common techniques to enhance the solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to improve the solubility of poorly soluble drugs and chemical compounds. These can be broadly categorized into physical and chemical modifications.
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Physical Modifications | |||
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a higher dissolution rate.[4][6] | Simple and effective for improving dissolution rate. | May not significantly increase equilibrium solubility. |
| Solid Dispersions | Disperses the compound in a hydrophilic carrier at the molecular level, enhancing wettability and dissolution.[1][6][9] | Can significantly increase both dissolution rate and solubility. | Can have issues with physical stability (recrystallization) during storage.[1] |
| Complexation | Forms a more soluble inclusion complex with agents like cyclodextrins.[6][7] | High potential for solubility enhancement; can also improve stability. | The complexing agent adds to the formulation's bulk. |
| Chemical Modifications | |||
| Salt Formation | For compounds with ionizable groups, forming a salt can significantly increase aqueous solubility.[6] | Can lead to a dramatic increase in solubility. | Not applicable to non-ionizable compounds. |
| Prodrug Synthesis | Attaching a polar promoiety to the molecule to enhance solubility, which is later cleaved in vivo to release the active drug.[6] | Can overcome very low solubility and improve bioavailability. | Requires chemical modification and subsequent in vivo cleavage. |
Q3: Can I modify the structure of this compound to improve its solubility?
A3: Yes, chemical modification is a powerful strategy. Introducing polar functional groups into the quinoxaline structure can significantly improve solubility.[6] For instance, the introduction of aminomethyl, phosphonate, or amino acid moieties has been shown to dramatically improve the water solubility of quinoxaline derivatives.[6] Another approach is nucleophilic substitution of the halogen atoms, which can be replaced with substituents containing salt-forming groups like amino groups to enhance bioavailability.[10]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a vial containing the chosen solvent. The presence of undissolved solid is necessary to ensure a saturated solution.[8]
-
Equilibration: Seal the vial and place it in a shaker or water bath at a constant temperature. Agitate the mixture for 24-48 hours to allow it to reach equilibrium.[8]
-
Sample Preparation: After equilibration, cease agitation and allow the excess solid to settle.[8]
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.[7]
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[7] This concentration represents the equilibrium solubility.
Visualizations
Caption: A stepwise workflow for addressing the low solubility of this compound.
Caption: Mechanism of solubility enhancement via cyclodextrin complexation.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. guidechem.com [guidechem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2,7-Dichloroquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,7-dichloroquinoxaline by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of quinoxaline derivatives, including this compound.[1] A mesh size of 60-120 or 230-400 is typically suitable. For compounds that may be sensitive to the acidic nature of silica gel, deactivating the silica by flushing the column with a solvent system containing 1-3% triethylamine can be beneficial.[2] Alternatively, alumina can be considered as a different stationary phase.[2]
Q2: How do I determine the best mobile phase (solvent system) for the separation?
A2: The ideal mobile phase should be determined using Thin-Layer Chromatography (TLC) prior to performing column chromatography.[1][2] A good starting point for many quinoxaline derivatives is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] The goal is to find a solvent system where the desired compound, this compound, has an Rf value between 0.25 and 0.35, and is well-separated from its impurities.[1]
Q3: My crude this compound sample is not dissolving in the mobile phase. How should I load it onto the column?
A3: If your crude product has low solubility in the chosen mobile phase, it is recommended to use a "dry loading" technique.[2][3] Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.[4] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
Q4: What are the common impurities I might encounter, and how can I remove them?
A4: Common impurities often include unreacted starting materials and byproducts from the synthesis.[4] For instance, if prepared via a chlorination reaction of a hydroxyl precursor, residual starting material might be present. These impurities are typically more polar than the desired this compound and can be separated by optimizing the polarity of the mobile phase during column chromatography. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating compounds with different polarities.[2]
Q5: My purified this compound is still colored. How can I decolorize it?
A5: If your product retains a persistent color after chromatography, you can try treating it with activated charcoal.[2] Dissolve the purified product in a suitable hot solvent. Add a small amount of activated charcoal (around 1-2% by weight of your compound) and gently heat the mixture for a few minutes. Perform a hot gravity filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[2] For very polar compounds, consider using a more polar solvent system, such as one containing methanol or using reverse-phase chromatography.[6] |
| Product co-elutes with an impurity | The chosen mobile phase lacks sufficient selectivity. | Experiment with different solvent systems on TLC to achieve better separation before scaling up to a column.[2] A slower gradient during elution may also improve separation. |
| Product precipitates on the column | The compound has low solubility in the eluent. | Ensure the crude product is fully dissolved before loading. Use the dry loading method by pre-adsorbing the sample onto silica gel.[2][3] |
| Streaking of the compound on the TLC plate and column | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded. The compound might be degrading on the silica gel. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Ensure you are not overloading the column. Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before developing.[3] |
| Low recovery of the product | The compound is unstable on silica gel. Product loss during work-up and extraction. Incomplete elution from the column. | Consider using a less acidic stationary phase like alumina or deactivated silica.[2] Ensure proper pH during aqueous work-up to prevent the product from remaining in the aqueous layer.[2] After elution, flush the column with a very polar solvent to check if any product remained adsorbed. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh)
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for dry loading, if necessary)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp (254 nm)
-
Collection tubes/flasks
-
Rotary evaporator
2. Preparation:
-
TLC Analysis: Develop a suitable mobile phase by testing various ratios of hexane and ethyl acetate on a TLC plate. Aim for an Rf value of approximately 0.25-0.35 for this compound.
-
Column Packing (Slurry Method):
-
Estimate the amount of silica gel needed (a common ratio is 30:1 to 100:1 of silica gel to crude product by weight).[4]
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Secure the column vertically and plug the bottom with glass wool or cotton. Add a small layer of sand.
-
Pour the silica gel slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.[4]
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Add a thin protective layer of sand on top.
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed using a pipette.
-
Dry Loading (Recommended for low solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add silica gel (2-3 times the weight of the crude product), and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[4][5]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting the eluent in fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.
5. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the mass and calculate the yield. Confirm purity using analytical techniques like NMR, HPLC, or melting point.
Quantitative Data Summary
The following table presents representative data for a typical purification of a crude dichloro-substituted quinoxaline derivative by flash column chromatography. Actual values may vary depending on the specific experimental conditions and the purity of the crude material.
| Parameter | Value | Reference |
| Crude Material Mass | 5.0 g | [5] |
| Stationary Phase | Silica Gel (230-400 mesh) | [5] |
| Silica Gel to Crude Ratio | ~50:1 (w/w) | Inferred from[4][5] |
| Column Dimensions | 40 mm x 200 mm | [5] |
| Mobile Phase (starting) | 5-10% Ethyl Acetate in Hexane | [1][5] |
| Target Rf | ~0.3 in the collection mobile phase | [5] |
| Typical Isolated Mass | 4.0 - 4.5 g | Inferred from[5] |
| Typical Yield | 80-90% | [5] |
| Expected Purity (by HPLC/NMR) | >98% | [5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logical workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 2,7-Dichloroquinoxaline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dichloroquinoxaline derivatives. Our aim is to help you identify and mitigate common side reactions, optimize reaction conditions, and improve the overall yield and purity of your target compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common synthetic route of condensing 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: The condensation reaction may not have proceeded to completion. | - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chloro-1,2-phenylenediamine) is no longer visible. - Ensure efficient stirring to maximize contact between reactants. |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants can limit the formation of the desired product. | - Optimize the molar ratio of the 1,2-dicarbonyl compound to 4-chloro-1,2-phenylenediamine. A slight excess of the dicarbonyl compound may be beneficial, but a large excess can lead to side reactions. | |
| Decomposition of Reactants or Product: The starting materials or the final product may be sensitive to the reaction conditions, such as high temperatures or prolonged exposure to acid. | - Consider using a milder catalyst or performing the reaction at a lower temperature for a longer duration. - Work-up the reaction mixture promptly upon completion to minimize degradation. | |
| Loss during Work-up and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps. | - Carefully perform all extraction and washing steps to avoid loss of the organic layer. - Optimize the solvent system for recrystallization to ensure maximum recovery of the purified product. | |
| Product is Off-White or Colored | Presence of Oxidized Impurities: o-Phenylenediamines are susceptible to oxidation, which can result in the formation of colored byproducts. | - Use high-purity, freshly sourced 4-chloro-1,2-phenylenediamine. If necessary, purify the starting material before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - During work-up, consider washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) to remove colored oxidation products. - Recrystallization of the crude product, potentially with the addition of activated carbon, can help remove colored impurities. |
| Presence of Multiple Byproducts in the Final Product | Formation of Benzimidazoles: Under certain conditions, a rearrangement of the quinoxaline skeleton can lead to the formation of benzimidazole derivatives. | - Avoid excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts. - The use of milder reaction conditions can help to suppress this side reaction. |
| Formation of Dimers or Polymers: Self-condensation of the quinoxaline product or reaction intermediates can occur, particularly in the presence of strong acids or at high concentrations. | - Maintain an appropriate reaction concentration; overly concentrated reaction mixtures may favor intermolecular side reactions. - Control the reaction temperature to disfavor polymerization. | |
| Incomplete Condensation Products: If the reaction does not go to completion, intermediates such as mono-imines may be present in the crude product. | - As with low yield, ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. | |
| Difficult to Purify Product | Presence of Closely Related Impurities: Some side products may have similar polarities to the desired this compound, making separation by recrystallization challenging. | - If recrystallization is ineffective, employ column chromatography for purification. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for synthesizing this compound is the condensation reaction between 4-chloro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, most commonly glyoxal. This reaction is typically acid-catalyzed and results in the formation of the quinoxaline ring system.
Q2: What are the most common side products I should be aware of?
A2: Common side products in quinoxaline synthesis include:
-
Benzimidazoles: Formed through a rearrangement of the quinoxaline structure.
-
Dimers/Polymers: Resulting from self-condensation reactions.
-
Over-oxidation Products: Due to the sensitivity of the o-phenylenediamine starting material to oxidation.
-
Incomplete Condensation Products: Such as mono-imines, if the reaction is not driven to completion.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visualize the consumption of the starting material and the formation of the product.
Q4: What are the best practices for purifying crude this compound?
A4: For purification, a combination of techniques may be necessary:
-
Recrystallization: This is often the first step. A suitable solvent system (e.g., ethanol/water) should be chosen to maximize the recovery of pure crystals. The use of activated carbon can help to remove colored impurities.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a highly effective method for separating the desired product from closely related impurities.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Handle all chemicals, especially chlorinated compounds and acids, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the potential hazards of the reagents used. For instance, phosphorus oxychloride, if used in alternative synthetic routes, is highly corrosive and reacts violently with water.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline for the condensation of 4-chloro-1,2-phenylenediamine with glyoxal. Optimization of specific parameters may be required.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Activated Carbon (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine in glacial acetic acid.
-
To the stirred solution, add a stoichiometric equivalent of glyoxal (40% in water) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture. If the product is colored, activated carbon can be added during the recrystallization process.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.
Technical Support Center: Regioselectivity in Reactions of 2,7-Dichloroquinoxaline
Welcome to the technical support center for chemists working with 2,7-dichloroquinoxaline. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with regiocontrol in their reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help navigate the selective functionalization of the C2 and C7 positions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C7 substituted isomers in my reaction with this compound?
A1: this compound possesses two reactive sites for substitution. The chlorine at the C2 position is part of the electron-deficient pyrazine ring and is highly activated towards nucleophilic attack due to its proximity to both nitrogen atoms. The chlorine at the C7 position is on the benzene ring and its reactivity is influenced by the overall electronic nature of the quinoxaline system. The formation of a mixture indicates that under your current reaction conditions, the energy barrier for reaction at both sites is comparable.
Q2: How can I favor substitution at the C2 position?
A2: The C2 position is generally more electrophilic and sterically accessible. For Nucleophilic Aromatic Substitution (SNAr) reactions, using less aggressive reaction conditions (e.g., lower temperatures, weaker bases) often favors selective substitution at C2. The electron-withdrawing nature of the pyrazine ring's nitrogen atoms makes the C2 position particularly susceptible to attack by nucleophiles.[1][2][3]
Q3: What strategies can I use to promote substitution at the C7 position?
A3: Achieving selectivity for the C7 position is more challenging and typically requires a different approach. Palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination) can be tuned to favor the C7 position. This is often achieved by carefully selecting ligands that can differentiate between the electronic environments of the C2 and C7 positions.[4][5] In some cases, blocking the C2 position with a removable group or performing the reaction under conditions that deactivate the C2 position relative to C7 may be necessary.
Q4: Do I need different strategies for Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling?
A4: Absolutely. The factors governing regioselectivity are different for these two major reaction classes.
-
For SNAr: Reactivity is primarily dictated by the inherent electronic properties of the quinoxaline core. The C2 position is almost always more reactive.
-
For Cross-Coupling: Regioselectivity is a complex interplay between the substrate's electronics, the catalyst, the ligand, the base, and the solvent. This complexity provides more "handles" to tune the reaction's outcome, allowing for the possibility of selectively targeting the C7 position.[6]
Troubleshooting Guide: Poor Regioselectivity
Problem 1: Poor C2/C7 selectivity in Nucleophilic Aromatic Substitution (SNAr)
-
Possible Cause: The reaction conditions (temperature, base strength) are too harsh, leading to the reaction of the less reactive C7-Cl bond.
-
Solution:
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress. This will increase the kinetic differentiation between the two sites.
-
Use a Milder Base: If a base is required, switch to a weaker, non-nucleophilic base (e.g., from NaH to K₂CO₃ or Cs₂CO₃).
-
Solvent Choice: The polarity of the solvent can influence reactivity. Experiment with a range from polar aprotic (DMF, DMAc) to less polar solvents (THF, Dioxane).[4]
-
Problem 2: Low or no regioselectivity in Suzuki-Miyaura Cross-Coupling
-
Possible Cause 1: The palladium catalyst/ligand system is not effectively differentiating between the C2 and C7 positions. The oxidative addition step is occurring at both sites.
-
Solution 1:
-
Ligand Screening: This is the most critical variable. The choice of phosphine ligand can significantly impact selectivity.[4]
-
To favor C7 , try bulkier, electron-rich ligands like XPhos, SPhos, or RuPhos. These can sterically disfavor the C2 position.
-
To favor C2 , simpler ligands like PPh₃ or bidentate ligands like dppf might be effective.[6]
-
-
-
Possible Cause 2: The choice of base is influencing the catalytic cycle improperly.
-
Solution 2:
-
Base Screening: Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N. The base can affect both the transmetalation step and the catalyst's stability.
-
-
Possible Cause 3: The solvent is affecting catalyst solubility or the stability of intermediates.
-
Solution 3:
-
Solvent Screening: Common solvents for Suzuki reactions include toluene, dioxane, DMF, and THF/water mixtures. Try different systems to find the optimal one for your specific substrates.
-
Problem 3: Lack of selectivity in Buchwald-Hartwig Amination
-
Possible Cause: Similar to Suzuki coupling, the catalyst and ligand are key. The catalyst may be too reactive, leading to non-selective C-N bond formation.
-
Solution:
-
Ligand Choice: The development of specialized ligands has been crucial for the Buchwald-Hartwig reaction.[7][8] Screen a panel of ligands, including those from different "generations" (e.g., Josiphos, BrettPhos, XPhos). Bulky ligands are often used to control selectivity.[9]
-
Adjust Base and Temperature: Use a weaker base (e.g., K₃PO₄ instead of NaOtBu) and lower the reaction temperature. This can often slow the reaction at the less reactive site, improving selectivity.
-
Data on Regioselective Reactions
The following table summarizes typical conditions used to achieve regioselectivity in the functionalization of dihalo-heterocycles, which can be adapted for this compound.
| Reaction Type | Target Site | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Outcome |
| SNAr | C2 | None | None | K₂CO₃ | DMF | 25 - 50 | High selectivity for C2-substitution |
| Suzuki | C2 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 - 100 | Preferential C2-arylation |
| Suzuki | C7 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Increased selectivity for C7-arylation |
| Buchwald-Hartwig | C2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80 | Preferential C2-amination |
| Buchwald-Hartwig | C7 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Dioxane | 100 | Increased selectivity for C7-amination |
Key Experimental Protocols
Protocol 1: Selective SNAr with an Amine at the C2 Position
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add K₂CO₃ (1.5 eq).
-
Add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography (e.g., hexane/ethyl acetate) to yield the 2-amino-7-chloroquinoxaline derivative.[3]
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the C7 Position
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and finely ground K₃PO₄ (2.5 eq).
-
Add anhydrous dioxane (0.1 M).
-
Degas the mixture by bubbling N₂ or Ar through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to isolate the 2-chloro-7-arylquinoxaline product.
Visual Guides
Caption: Reaction pathways for the functionalization of this compound.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2,7-Dichloroquinoxaline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with 2,7-dichloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this compound stem from the presence of two reactive chloride sites and the electron-deficient nature of the quinoxaline ring system. Key issues include:
-
Regioselectivity: Controlling whether the reaction occurs at the C2 or C7 position, or achieving selective mono- versus di-substitution.
-
Catalyst Activity: The electron-deficient nature of the heteroaryl chloride can make oxidative addition, the first step in many catalytic cycles, challenging. This often necessitates the use of highly active catalyst systems.
-
Low Yields: Inefficient catalyst turnover, side reactions, or catalyst deactivation can lead to low product yields.
-
Side Reactions: Common side reactions include homocoupling of the coupling partner, dehalogenation of the starting material, and catalyst deactivation.
Q2: How do I control for mono- versus di-substitution in cross-coupling reactions with this compound?
A2: Achieving selective mono-substitution requires careful control of reaction conditions. Here are some general strategies:
-
Stoichiometry: Use a limited amount of the coupling partner (typically 1.0 to 1.3 equivalents) to favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to prevent the second coupling event.
-
Catalyst and Ligand Choice: Less reactive catalyst systems may favor mono-substitution.
-
Base Selection: The choice of base can influence the reactivity and selectivity. For instance, in Suzuki-Miyaura couplings of 2,6-dichloroquinoxaline, K₃PO₄ has been shown to be effective for mono-substitution, while a stronger base like K₂CO₃ in an aqueous solution may be required for di-substitution.[1]
Q3: Which chlorine atom (C2 or C7) is more reactive in cross-coupling reactions?
A3: The C2 position of the quinoxaline ring is generally more electron-deficient and thus more reactive towards oxidative addition by a palladium(0) catalyst. This makes it the preferred site for the first cross-coupling reaction in many cases. However, the regioselectivity can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and solvent.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use of pre-formed, air-stable precatalysts can improve consistency. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
| Poor Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient oxidative addition. |
| Inappropriate Base | The base is critical for the transmetalation step (in Suzuki, Stille, etc.) or for deprotonating the nucleophile (in Buchwald-Hartwig). The strength and solubility of the base can significantly impact the reaction rate. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, or NaOt-Bu. |
| Suboptimal Solvent | The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common solvents for cross-coupling include THF, 1,4-dioxane, toluene, and DMF. Ensure the solvent is anhydrous. |
| Low Reaction Temperature | Cross-coupling reactions with aryl chlorides often require elevated temperatures to facilitate the challenging oxidative addition step. If the reaction is not proceeding, consider incrementally increasing the temperature. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions and can deactivate the palladium catalyst.[1] Thoroughly degas the reaction mixture before adding the catalyst. |
| Catalyst Decomposition | At high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive. The use of more robust ligands or pre-formed palladacycle precatalysts can improve catalyst stability. |
| Protodeboronation of Boronic Acid | In Suzuki reactions, the boronic acid can decompose, especially at high temperatures. Use a slight excess of the boronic acid and consider adding it in portions if the reaction is slow. |
| Hydrolysis of the Chloroquinoxaline | Under certain basic conditions, especially with aqueous bases at high temperatures, the chloro groups can be hydrolyzed to hydroxyl groups. Use anhydrous conditions or a non-aqueous base if this is observed. |
Data Presentation: Catalyst Systems for Cross-Coupling with Dichloroquinoxalines
The following tables summarize representative catalyst systems and reaction conditions for various cross-coupling reactions with dichloroquinoxaline substrates. Note that data for 2,6-dichloroquinoxaline is often used as a proxy due to the limited availability of data for the 2,7-isomer.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline (Mono-arylation)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 90 |
| 4 | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 96 |
| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 63 |
Data adapted from Ali, I. et al. Synthesis 2012, 44, 1637-1646.
Table 2: Representative Conditions for Other Cross-Coupling Reactions
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Bulky biaryl phosphine ligands are often effective for C-N coupling with heteroaryl chlorides. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | DMF or Toluene | 50-100 | Copper co-catalysis is typically required. Copper-free conditions may also be possible with specific ligand systems. |
| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(o-tol)₃ | (none) | Toluene or DMF | 100-130 | The toxicity of organotin reagents is a significant drawback of this method.[2] |
| Heck Reaction | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or NMP | 100-140 | High temperatures are often necessary for the coupling of aryl chlorides. |
Experimental Protocols
General Protocol for Mono-Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for the similar 2,6-dichloroquinoxaline.[3]
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Purge the mixture with the inert gas for 10-15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general protocol and may require optimization for specific amines.
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand such as XPhos (4 mol%) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
References
Removing palladium catalyst from quinoxaline reaction mixture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of residual palladium catalysts from quinoxaline reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from a reaction mixture?
The most common methods for palladium removal can be broadly categorized as:
-
Adsorption: Using solid materials to bind the palladium species, which are then removed by filtration. Common adsorbents include activated carbon and specialized solid-supported scavengers (e.g., silica or polymer-based).[1][2][3]
-
Filtration: Directly removing heterogeneous palladium catalysts (e.g., palladium on carbon) or precipitated palladium species by passing the reaction mixture through a filter aid like Celite.[4]
-
Chromatography: Separating the desired compound from the palladium catalyst based on differential adsorption on a stationary phase, such as silica gel.[4]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4]
-
Crystallization: Purifying the final product through crystallization, leaving the palladium impurities in the mother liquor.[5]
Q2: What are palladium scavengers and how do they work?
Palladium scavengers are materials, often functionalized silica gel or polymers, designed to selectively bind and remove residual palladium from solution.[6] They typically contain functional groups with high affinity for palladium, such as thiols, amines, or thioureas.[7][8][9] The scavenger is added to the reaction mixture, stirred for a period, and then simply filtered off, taking the bound palladium with it.[10]
Q3: What is Celite and how does it aid in palladium removal?
Celite is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. In chemistry, it is primarily used as a filter aid. For palladium removal, it is effective at trapping finely dispersed or insoluble palladium particles, such as palladium black, preventing them from passing through standard filter paper.[4][11] A pad of Celite is typically prepared in a funnel, and the reaction mixture is passed through it.[10]
Q4: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?
Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration and 10 µ g/day for parenteral (injectable) administration.[11] This often translates to a concentration limit of 10 ppm for oral drugs and 1 ppm for parenteral drugs, depending on the maximum daily dose.[2][11]
Q5: Is activated carbon a good option for palladium removal?
Activated carbon is a widely used and cost-effective method for removing palladium residues.[3][12] It can adsorb a variety of palladium species.[3] However, its effectiveness can be variable, and it sometimes suffers from poor selectivity, leading to loss of the desired product.[13][14] In some cases, large quantities of activated carbon are needed, which can be impractical on a larger scale.[13]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts.
Problem 1: High levels of palladium remain after filtration through Celite.
-
Possible Cause: The palladium species is soluble or colloidal and not effectively trapped by the Celite pad.[4][10] Filtration is primarily effective for heterogeneous or precipitated palladium.[10]
-
Solutions:
-
Use a Scavenger: Treat the filtrate with a suitable solid-supported palladium scavenger to capture soluble palladium species.[10]
-
Activated Carbon Treatment: Stir the filtrate with activated carbon to adsorb the residual palladium.[11][14]
-
Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent or a complexing agent before a second filtration.[10]
-
Optimize Filtration: Ensure the Celite pad is 1-2 cm thick and well-compacted. Pre-wetting the pad with the solvent can improve its efficiency.[10]
-
Problem 2: Palladium scavenger is not working effectively.
-
Possible Cause: The chosen scavenger is not appropriate for the oxidation state of the palladium species [Pd(0) vs. Pd(II)] or is incompatible with the solvent system.[10]
-
Solutions:
-
Verify Palladium State: Thiol-based scavengers are generally more effective for Pd(II), whereas other types may be better for Pd(0).[10] Consider that the oxidation state of palladium can change during the reaction workup.
-
Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find the most effective one for your specific system.[10]
-
Optimize Conditions: Increase the reaction time or temperature (if the product is stable) to improve the kinetics of scavenging.[15] Ensure sufficient equivalents of the scavenger are used relative to the amount of palladium.[1]
-
Check pH: The scavenging efficiency can be pH-dependent. Adjusting the pH of the mixture may improve performance, but ensure product stability.[1]
-
Problem 3: Significant loss of quinoxaline product after treatment with activated carbon.
-
Possible Cause: The activated carbon is non-selectively adsorbing your product along with the palladium.[13]
-
Solutions:
-
Reduce Carbon Amount: Use the minimum amount of activated carbon necessary. Perform small-scale tests to determine the optimal loading.
-
Switch to a Scavenger: Modern palladium scavengers often offer higher selectivity for palladium over the product, minimizing yield loss.[13]
-
Wash Thoroughly: After filtering off the activated carbon, wash it thoroughly with fresh solvent to recover as much of the adsorbed product as possible.
-
Change Carbon Type: Different grades and types of activated carbon have varying surface properties. Testing a different type may yield better results.[3]
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages | Best For |
| Filtration (Celite) | Variable | Simple, fast, inexpensive. | Only effective for insoluble/precipitated Pd.[10] | Removing Pd/C and palladium black. |
| Activated Carbon | 80-95% | Low cost, widely available.[3][12] | Can cause product loss, may require large quantities.[13][14] | General purpose removal of various Pd species. |
| Silica Scavengers | >95% to >99% | High efficiency and selectivity, minimal product loss.[9][13] | Higher cost than activated carbon.[3] | Removing low levels of soluble Pd to meet strict limits (<10 ppm). |
| Polymer Scavengers | >95% | High capacity, mechanically stable. | Can swell in certain organic solvents. | Applications where high scavenger loading is needed. |
| Crystallization | Highly Variable | Can be very effective for final purification step. | Product must be a crystalline solid; Pd can sometimes co-crystallize.[2] | Final API purification step. |
Table 2: Performance of Selected Commercial Palladium Scavengers
| Scavenger Type | Support | Functional Group | Target Palladium Species | Typical Performance |
| SiliaMetS® Thiol | Silica | Thiol | Pd(II) | Reduces Pd from >2000 ppm to <16 ppm.[16] |
| SiliaMetS® Thiourea | Silica | Thiourea | Pd(0), Pd(II) | Versatile scavenger, reduces Pd to <1 ppm.[16][17] |
| MP-TMT | Polystyrene | Trithiocyanuric Acid | Pd(0), Pd(II) | Reduces Pd from >800 ppm to <10 ppm.[1][18] |
| Smopex®-234 | Polyolefin Fiber | Mercapto | Platinum Group Metals | Used for recovery of Pd from reaction solutions.[6][19] |
Note: Performance is highly dependent on specific reaction conditions (solvent, temperature, substrates). The data shown is for illustrative purposes based on cited case studies.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium using Celite Filtration
-
Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel that fits your collection flask.
-
Slurry Creation: In a separate beaker, add a sufficient amount of Celite and suspend it in the same solvent used in your reaction mixture to create a slurry.
-
Packing the Pad: Pour the Celite slurry into the funnel under gentle vacuum. This ensures an even and well-packed filter bed. Aim for a pad thickness of 1-2 cm.[10]
-
Filtration: If necessary, dilute your crude reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the mixture onto the center of the Celite pad.
-
Washing: After the entire mixture has passed through, wash the Celite pad with fresh solvent to ensure complete recovery of your product.[10]
-
Collection: The collected filtrate contains your product, free from insoluble palladium.
Protocol 2: Palladium Removal Using a Bulk Solid-Supported Scavenger
-
Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of your palladium catalyst and the solvent system.[10] Thiol-based scavengers are a good starting point for Pd(II).
-
Determine Amount: Calculate the required amount of scavenger. Manufacturers typically recommend using 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[15]
-
Addition: Add the solid scavenger directly to the crude reaction mixture or to the product solution after initial workup.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C), if your product is stable, to increase the rate of scavenging. A typical duration is 1-4 hours, but this may require optimization.[15]
-
Filtration: Once scavenging is complete, filter off the solid scavenger using a simple funnel with filter paper.
-
Washing and Collection: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates, which now contain the purified product.[15]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. sopachem.com [sopachem.com]
- 2. biotage.com [biotage.com]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 8. [PDF] Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. silicycle.com [silicycle.com]
- 16. silicycle.com [silicycle.com]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
- 18. biotage.com [biotage.com]
- 19. mdpi.com [mdpi.com]
Preventing homo-coupling in Suzuki reactions of 2,7-Dichloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homo-coupling and other side reactions during the Suzuki-Miyaura cross-coupling of 2,7-dichloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of a Suzuki reaction, and why is it a problem with this compound?
A1: Homo-coupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. This is problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. This compound is an electron-deficient heteroaromatic compound, and reactions involving such substrates can sometimes be sluggish, providing more opportunity for side reactions like homo-coupling to occur.
Q2: What are the main factors that promote homo-coupling?
A2: The primary drivers of homo-coupling are the presence of dissolved oxygen, the use of a Pd(II) precatalyst, and the choice of a strong base. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can directly mediate the homo-coupling of boronic acids.[1] Strong bases can also accelerate this undesired pathway.
Q3: How can I minimize homo-coupling in my Suzuki reaction of this compound?
A3: To minimize homo-coupling, it is crucial to:
-
Deoxygenate your reaction mixture: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture or by using the freeze-pump-thaw technique.[1]
-
Use a Pd(0) precatalyst: Precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active Pd(0) state and do not require an in-situ reduction step that can lead to homo-coupling.
-
Choose an appropriate base: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred over strong bases such as NaOH or KOH.
-
Select a suitable ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homo-coupling.
Q4: Can the choice of boronic acid derivative affect the extent of homo-coupling?
A4: Yes, while boronic acids are commonly used, boronic esters (e.g., pinacol esters) can sometimes be more stable and less prone to certain side reactions. However, the choice often depends on the specific substrate and reaction conditions. For challenging substrates, it is often a good practice to use a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki-Miyaura coupling of this compound.
Problem 1: Significant formation of homo-coupled byproduct.
This is often the most common issue. The following table provides a systematic approach to troubleshooting this problem.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by bubbling with argon or nitrogen for at least 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the homo-coupling of the boronic acid.[1] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. | Pd(II) precatalysts require an initial reduction to the active Pd(0) species, a process that can be accompanied by the homo-coupling of the boronic acid. |
| Inappropriate Base | Use a weaker inorganic base like K₃PO₄ or K₂CO₃. Avoid strong bases like NaOH and KOH. | Strong bases can accelerate the decomposition of the boronic acid and promote the homo-coupling side reaction. |
| Suboptimal Ligand | Employ a bulky, electron-rich phosphine ligand. | These ligands stabilize the palladium catalyst and accelerate the reductive elimination step of the desired cross-coupling, outcompeting the homo-coupling pathway. |
Problem 2: Low or no yield of the desired cross-coupled product.
If you are experiencing low yields even without significant homo-coupling, consider the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable precatalyst. | Palladium catalysts, especially some Pd(0) sources and phosphine ligands, can be sensitive to air and moisture, leading to deactivation. |
| Boronic Acid Decomposition | Use a slight excess of the boronic acid (e.g., 1.3 equivalents). Ensure the boronic acid is of high purity. | Boronic acids can be prone to protodeboronation, especially at higher temperatures and in the presence of water. |
| Suboptimal Reaction Conditions | Screen different solvents and temperatures. For electron-deficient substrates like this compound, a polar aprotic solvent like THF or 1,4-dioxane at temperatures between 80-100 °C is often a good starting point. | The solubility of reagents and the reaction kinetics are highly dependent on the solvent and temperature. |
| Poor Base Performance | Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction. | The efficiency of the base is crucial for the transmetalation step. Poorly soluble or hydrated bases can lead to sluggish reactions. |
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions of dihalo-N-heterocycles. While specific data for this compound is limited, the trends observed for similar substrates are highly informative.
Table 1: Effect of Base and Solvent on the Suzuki Coupling of (4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid
This data is adapted from a study on a similar dihalo-N-heterocycle and serves as a guide for optimizing the reaction of this compound.
| Base | Solvent | Yield (%) | Reference |
| K₃PO₄ | Toluene | 40 | [2] |
| K₃PO₄ | Acetonitrile | 36 | [2] |
| K₃PO₄ | 1,4-Dioxane | 60 | [2] |
| Cs₂CO₃ | Toluene | 70 | [2] |
| Cs₂CO₃ | 1,4-Dioxane | 80 | [2] |
Table 2: Qualitative Comparison of Ligand Types for Suzuki Coupling of Electron-Deficient Aryl Chlorides
| Ligand Type | Examples | General Performance Characteristics |
| Bulky, Electron-Rich Biaryl Phosphines | SPhos, XPhos, RuPhos | Generally provide high yields and minimize side reactions due to their ability to promote fast oxidative addition and reductive elimination. |
| Ferrocenyl Phosphines | dppf | Robust and effective for a range of substrates, though may require higher temperatures than the more modern biaryl phosphines. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and can be very effective, but are often more air-sensitive. |
| Triphenylphosphine (PPh₃) | PPh₃ | A classic ligand that is readily available but often less effective for challenging substrates like dichloroquinoxalines, leading to lower yields and more side products. |
Experimental Protocols
The following is a general protocol for the monosubstitution of this compound, adapted from a procedure for the 2,6-isomer. Optimization for the 2,7-isomer and the specific boronic acid is recommended.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.3 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add anhydrous THF via syringe.
-
Continue to purge the solution with the inert gas for another 10 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Competing Homo-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the competing homo-coupling pathway.
Troubleshooting Workflow for Homo-Coupling
Caption: A logical workflow for troubleshooting and minimizing homo-coupling side reactions.
References
Managing reaction temperature for selective substitution on 2,7-Dichloroquinoxaline
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing selective substitution reactions on 2,7-dichloroquinoxaline, with a focus on controlling reaction temperature to achieve desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive towards nucleophilic aromatic substitution (SNAr)?
Based on the electronic properties of the quinoxaline ring system, the C2 position is generally more reactive towards nucleophilic attack than the C7 position. The two nitrogen atoms in the pyrazine ring act as strong electron-wthdrawing groups, which significantly activates the adjacent C2 and C3 positions (in this case, only C2 is halogenated) for SNAr. The C7 position on the benzene ring is less activated.
Q2: How does reaction temperature influence the selectivity of substitution on this compound?
Reaction temperature is a critical parameter for controlling the regioselectivity of nucleophilic substitution on this compound.
-
Lower temperatures (e.g., room temperature to moderate heating) generally favor the kinetically controlled product, which is substitution at the more reactive C2 position.
-
Higher temperatures can provide enough energy to overcome the higher activation barrier for substitution at the less reactive C7 position. This may lead to a mixture of products or, in some cases, favor the thermodynamically more stable product. However, excessively high temperatures can also lead to side reactions and decomposition[1].
Q3: What are the most common side products in substitution reactions of this compound?
The most common side product is the di-substituted quinoxaline, where both chlorine atoms at the C2 and C7 positions are replaced by the nucleophile. This can be minimized by using a stoichiometric amount of the nucleophile (typically 1.0-1.2 equivalents) and maintaining a lower reaction temperature. Another potential side reaction is the formation of decomposition products, often indicated by a dark coloration of the reaction mixture, especially at elevated temperatures.
Q4: What are the recommended solvents for SNAr reactions on this compound?
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions. These solvents can help to dissolve the reactants and stabilize the charged intermediates formed during the reaction.
Troubleshooting Guide: Managing Reaction Temperature for Selective Substitution
This guide addresses specific issues you might encounter during the selective substitution on this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor selectivity (mixture of 2- and 7-substituted products) | The reaction temperature is too high, allowing for substitution at the less reactive C7 position. | - Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow. - Monitor the reaction closely using TLC or LC-MS to find the optimal temperature for selective C2 substitution. |
| Low yield of the desired mono-substituted product | - The reaction temperature is too low, resulting in a sluggish or incomplete reaction. - The nucleophile is not reactive enough at the chosen temperature. | - Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring for the formation of the undesired isomer. - Consider using a stronger base to deprotonate the nucleophile (if applicable, e.g., for amines or alcohols) to increase its nucleophilicity. |
| Formation of the di-substituted product | - The reaction temperature is too high, promoting the second substitution. - An excess of the nucleophile is being used. | - Lower the reaction temperature. - Use a controlled amount of the nucleophile (1.0-1.2 equivalents). - Consider adding the nucleophile slowly to the reaction mixture to maintain its low concentration. |
| Reaction mixture turns dark, and a complex mixture of products is formed | Decomposition of the starting material, product, or intermediates at elevated temperatures. | - Lower the reaction temperature immediately. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Data Presentation: Representative Temperature Effects on Regioselectivity
| Reaction Temperature (°C) | Predominant Product | C2-Substituted Product Yield (Illustrative) | C7-Substituted Product Yield (Illustrative) | Di-substituted Product Yield (Illustrative) |
| 25 (Room Temperature) | 2-Amino-7-chloroquinoxaline | ~70-80% | < 5% | < 2% |
| 60 | 2-Amino-7-chloroquinoxaline | ~85-95% | ~5-10% | ~5% |
| 100 | Mixture of Products | ~60-70% | ~20-30% | ~10-15% |
| 140 | Mixture of Products | Lowered due to di-substitution | Increased | Significant |
Experimental Protocols
Protocol for Selective Mono-substitution at the C2 Position
This protocol provides a general methodology for the selective amination of this compound at the C2 position.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).
-
Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL).
-
Add the amine nucleophile (1.1 mmol, 1.1 eq.) to the stirred solution.
-
Add the base (2.0 mmol, 2.0 eq.).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gradually increase the temperature to 40-60 °C and continue to monitor.
-
Once the starting material is consumed and selective mono-substitution is observed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-7-chloroquinoxaline.
Mandatory Visualization
Caption: Logical workflow for temperature-controlled selective substitution.
References
How to avoid N-oxide formation during quinoxaline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quinoxaline synthesis, with a specific focus on preventing the formation of N-oxide byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-oxide formation during quinoxaline synthesis?
A1: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[1] This can occur under harsh reaction conditions, such as elevated temperatures, or in the presence of an oxidizing agent.[1] Reactions carried out in the presence of atmospheric oxygen for extended periods are particularly susceptible to N-oxide formation.[1]
Q2: How can I prevent the formation of N-oxide byproducts in my reaction?
A2: To minimize or eliminate N-oxide formation, it is crucial to control the reaction environment. Key strategies include:
-
Controlling the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is a primary method to prevent oxidation from atmospheric oxygen.[1]
-
Avoiding Strong Oxidizing Agents: If your synthetic route does not explicitly require an oxidant, ensure that none are introduced unintentionally.[1]
-
Optimizing Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of over-oxidation. Many quinoxaline syntheses can be successfully performed at room temperature.
Q3: Can the choice of solvent influence N-oxide formation?
A3: Yes, the solvent can play a role. For instance, dimethyl sulfoxide (DMSO) can act as an oxidant at elevated temperatures, potentially leading to the formation of N-oxide byproducts.[1] When selecting a solvent, consider its potential for oxidation under your reaction conditions. Greener protocols using solvents like ethanol or water have been shown to be highly efficient for quinoxaline synthesis.[1]
Q4: How can I detect the presence of N-oxide impurities in my product?
A4: The presence of quinoxaline N-oxide impurities can be identified using various spectroscopic and chromatographic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the desired quinoxaline and its N-oxide. The N-oxide group causes characteristic shifts in the NMR spectrum of the heterocyclic ring.
-
Mass Spectrometry: Mass spectrometry will show a molecular ion peak corresponding to the mass of the quinoxaline plus one or more oxygen atoms.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) can be used to separate the quinoxaline from its more polar N-oxide byproduct. The N-oxide will typically have a different retention time (HPLC) or Rf value (TLC) compared to the parent quinoxaline.
Q5: What should I do if I have already formed the N-oxide byproduct?
A5: If N-oxide has formed, it can often be separated from the desired quinoxaline product through column chromatography.[1] Due to the polarity of the N-oxide group, it will interact more strongly with the stationary phase (e.g., silica gel) than the less polar quinoxaline. Therefore, the quinoxaline will typically elute first.
Troubleshooting Guide: N-Oxide Formation
This guide provides a systematic approach to troubleshooting and preventing the formation of N-oxide byproducts during quinoxaline synthesis.
| Problem | Potential Cause | Recommended Solutions |
| Presence of a byproduct with a mass 16 Da higher than the expected product. | Formation of a quinoxaline N-oxide due to over-oxidation. | 1. Modify Reaction Atmosphere: Switch to an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[1] 2. Reduce Reaction Temperature: If the reaction is being run at an elevated temperature, try running it at room temperature or lower. 3. Check Reagents for Oxidizing Impurities: Ensure that starting materials and solvents are free from peroxides or other oxidizing contaminants. 4. Avoid Oxidizing Solvents: Be cautious with solvents like DMSO, especially at higher temperatures.[1] |
| Reaction mixture darkens significantly over time, and TLC shows a more polar spot appearing. | Aerial oxidation of the quinoxaline product or intermediates. | 1. Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen. 2. Shorten Reaction Time: Monitor the reaction closely by TLC and work it up as soon as it is complete to minimize exposure to air. |
| Difficulty in separating the product from a more polar impurity. | The polar impurity may be a quinoxaline N-oxide. | 1. Optimize Column Chromatography: Use a less polar eluent system to increase the separation between the quinoxaline and the N-oxide. A gradient elution may be necessary. 2. Recrystallization: In some cases, careful selection of a recrystallization solvent can allow for the selective crystallization of the desired quinoxaline, leaving the N-oxide in the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline under Inert Atmosphere
This protocol is designed to minimize the formation of N-oxide byproducts by conducting the reaction under a nitrogen atmosphere at room temperature.
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Toluene (8 mL)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine, benzil, and toluene.
-
Add the catalyst to the mixture.
-
Seal the flask and purge with nitrogen gas for 5-10 minutes to create an inert atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the insoluble catalyst.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield 2,3-diphenylquinoxaline.
Visualizations
Logical Workflow for Troubleshooting N-Oxide Formation
The following diagram illustrates a step-by-step workflow for identifying and mitigating the formation of N-oxide byproducts during quinoxaline synthesis.
Caption: A step-by-step workflow for troubleshooting N-oxide formation in quinoxaline synthesis.
Signaling Pathway of N-Oxide Formation
This diagram illustrates the general pathway leading to the formation of quinoxaline N-oxide as an undesired byproduct.
References
Technical Support Center: Scaling Up the Synthesis of 2,7-Dichloroquinoxaline for Library Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2,7-dichloroquinoxaline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale production of this compound?
A1: For library production, a reliable multi-step synthesis starting from commercially available 4-chloro-2-nitroaniline is recommended. This route involves a sequence of substitution, reductive cyclization, oxidation, and chlorination to yield the final product. This method provides a clear and controllable pathway to the desired product.
Q2: What are the critical safety precautions to consider during the synthesis of this compound and its intermediates?
A2: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] The starting material, 4-chloro-2-nitroaniline, is also a hazardous substance.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood.[5] Ensure proper quenching and disposal procedures are in place for all reagents and reaction mixtures.
Q3: How can the progress of the reaction be monitored effectively?
A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of each reaction step.[6] By comparing the reaction mixture to the starting materials and isolated intermediates, it is possible to determine the extent of the reaction and identify the formation of any significant byproducts.
Q4: What are the common impurities encountered in the synthesis of this compound and how can they be removed?
A4: Common impurities may include unreacted starting materials, partially chlorinated intermediates, and over-chlorinated byproducts. Purification of the final product can be achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture.[6] For higher purity, column chromatography using silica gel may be employed.[6] In some cases, for related dichloro-heterocycles, sublimation has been used to achieve high purity and may be a viable option for this compound.
Experimental Protocols
A proposed synthetic workflow for the scaled-up production of this compound is outlined below. This protocol is based on established chemical principles for the synthesis of related quinoxaline derivatives.
Caption: Synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of Intermediate A (Hypothetical Intermediate)
-
This step is inferred from the general synthetic route and would typically involve the reaction of 4-chloro-2-nitroaniline with a reagent to introduce a two-carbon unit required for the quinoxaline ring formation. For the purpose of this guide, we will proceed from the likely cyclized intermediate.
Step 2: Reductive Cyclization to 7-Chloro-2-hydroxyquinoxaline (Intermediate B)
-
In a suitably sized reactor, dissolve the intermediate from Step 1 in an appropriate solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it.
-
The product, 7-chloro-2-hydroxyquinoxaline, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum.
Step 3: Chlorination to this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 7-chloro-2-hydroxyquinoxaline.
-
Carefully add an excess of phosphorus oxychloride (POCl₃), typically 2-3 equivalents.[6]
-
Heat the mixture to reflux (approximately 110°C) and maintain for 1-2 hours, monitoring the reaction by TLC.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring in a fume hood, as this will generate HCl gas.[6]
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[6]
Purification
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.[6]
-
For higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be performed.
Troubleshooting Guide
Caption: Troubleshooting logic for synthesis issues.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Reductive Cyclization | Incomplete reduction of the nitro group. | Ensure the reducing agent is active and used in sufficient quantity. Increase reaction time or temperature as needed. |
| Poor cyclization efficiency. | Optimize the solvent and temperature conditions for the cyclization step. | |
| Low Yield in Chlorination Step | Incomplete chlorination. | Increase the reaction time or the amount of POCl₃. Ensure the reaction is heated to the correct temperature.[6] |
| Decomposition of the product. | Avoid excessively high temperatures or prolonged reaction times. | |
| Loss during workup. | Carefully perform the quenching and filtration steps to minimize product loss.[6] | |
| Product is Off-Color (Not White/Pale Yellow) | Presence of colored impurities from starting materials or side reactions. | Recrystallize the final product, potentially with the addition of activated charcoal to remove colored impurities.[6] |
| Incomplete reaction, leaving colored intermediates. | Ensure the reaction goes to completion by monitoring with TLC.[6] | |
| Difficulty in Purification | Presence of closely related impurities (e.g., isomers, partially chlorinated species). | If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system to separate the desired product.[6] |
| Inconsistent Results Between Batches | Variability in the quality of starting materials. | Ensure the purity of starting materials for each batch. |
| Inconsistent reaction conditions. | Carefully control reaction parameters such as temperature, reaction time, and stoichiometry for each scale-up batch. |
Quantitative Data
The following table provides expected ranges for key quantitative parameters in the synthesis of this compound. These values are based on typical yields for similar quinoxaline syntheses and may require optimization for specific large-scale production.
| Parameter | Step 2: Reductive Cyclization | Step 3: Chlorination | Overall |
| Typical Yield | 70-85% | 60-80% | 42-68% |
| Purity (after recrystallization) | >95% | >98% | >98% |
| Reaction Time | 4-8 hours | 1-3 hours | 5-11 hours |
| Melting Point of this compound | - | - | Literature values should be consulted for pure compound. |
Note: The data presented are estimates and should be confirmed through experimental validation at the desired scale.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,7-Dichloroquinoxaline and 2,6-Dichloroquinoxaline for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Isomers in Synthetic Chemistry
In the landscape of heterocyclic chemistry, dichloroquinoxalines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules with significant applications in medicinal chemistry and materials science. Among these, the positional isomers 2,7-dichloroquinoxaline and 2,6-dichloroquinoxaline are of particular interest due to their potential for selective functionalization. This guide provides a comprehensive comparison of the reactivity of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their synthetic endeavors.
Executive Summary
While both this compound and 2,6-dichloroquinoxaline are valuable precursors, their reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, exhibit notable differences. Experimental evidence suggests that the chlorine atom at the C2 position of 2,6-dichloroquinoxaline is more susceptible to substitution in Suzuki-Miyaura cross-coupling reactions compared to the chlorine at the C6 position. Although direct comparative studies between the 2,6- and 2,7-isomers under identical conditions are limited in the reviewed literature, the electronic properties of the quinoxaline ring system allow for a rationalized prediction of their relative reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. The reactivity of the chloro-substituents in dichloroquinoxalines is highly dependent on their position.
2,6-Dichloroquinoxaline
Studies on the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline have demonstrated a clear preference for substitution at the C2 position. This heightened reactivity is attributed to the electronic influence of the pyrazine ring nitrogens, which makes the C2 position more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst.
Table 1: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline with Arylboronic Acids [1][2]
| Entry | Arylboronic Acid | Product (Monosubstituted at C2) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-chloroquinoxaline | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-chloroquinoxaline | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 90 |
| 4 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-6-chloroquinoxaline | 78 |
| 5 | 2-Thienylboronic acid | 2-(2-Thienyl)-6-chloroquinoxaline | 75 |
This compound
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another crucial transformation for the functionalization of halo-heterocycles. The susceptibility of a position to nucleophilic attack is governed by its electron deficiency.
2,6-Dichloroquinoxaline and this compound
Both isomers are expected to undergo nucleophilic aromatic substitution. The chlorine atom at the C2 position in both isomers is activated by the adjacent nitrogen atom of the pyrazine ring, making it a prime site for nucleophilic attack. The chlorine atoms at the C6 and C7 positions, being on the benzene ring, are generally less reactive towards SNAr unless activated by other electron-withdrawing groups.
While comprehensive comparative quantitative data is scarce, a study on the synthesis of potential antitumor agents demonstrated that this compound reacts with phenolic nucleophiles. This confirms its utility in SNAr reactions.
Logical Relationship of Reactivity in Dichloroquinoxalines
Caption: Predicted relative reactivity of chloro-substituents in dichloroquinoxalines.
Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline[1][2]
To a solution of 2,6-dichloroquinoxaline (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a suitable solvent such as 1,4-dioxane or THF (10 mL) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), and a base, such as K₃PO₄ (2.0 mmol). The reaction mixture is then degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for a period of 8 to 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-6-chloroquinoxaline.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The available experimental data for 2,6-dichloroquinoxaline clearly indicates a higher reactivity at the C2 position for Suzuki-Miyaura cross-coupling reactions, allowing for selective monosubstitution. While direct comparative data for this compound is not as readily available, electronic considerations suggest a similar preference for reactivity at the C2 position. For nucleophilic aromatic substitution, the C2 position in both isomers is the most activated site.
Researchers and drug development professionals should consider these reactivity patterns when designing synthetic routes. For selective functionalization of 2,6-dichloroquinoxaline, targeting the C2 position via palladium-catalyzed cross-coupling is a well-established strategy. For this compound, while similar selectivity is expected, empirical validation of reaction conditions is recommended. This guide serves as a foundational resource for navigating the chemistry of these important heterocyclic building blocks.
References
Chloro-Substituted Quinoxaline Isomers: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various chloro-substituted quinoxaline isomers. By presenting supporting experimental data from diverse studies, this document aims to facilitate the understanding of structure-activity relationships and guide future research in the development of quinoxaline-based therapeutic agents.
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The introduction of a chloro-substituent to the quinoxaline core can significantly modulate its pharmacological properties, including anticancer and antimicrobial activities. The position of the chlorine atom on the quinoxaline ring can lead to different isomers with distinct biological profiles. This guide collates and compares the reported biological activities of various chloro-substituted quinoxaline isomers.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of chloro-substituted quinoxaline derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for different chloro-substituted quinoxaline derivatives. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-Substituted Derivatives | |||
| 2-Oxo-3-phenylquinoxaline derivative (2a) | HCT-116 (Colon) | 28.85 µg/mL | [1] |
| 2-Oxo-3-phenylquinoxaline derivative (7j) | HCT-116 (Colon) | 26.75 µg/mL | [1] |
| 6-Chloro-Substituted Derivatives | |||
| 6-Chloro-7-fluoro quinoxaline derivative (23) | HIV-1 (IIIB) | >11.78 µg/mL | [2] |
| 6-Chloro-7-fluoro quinoxaline derivative (24) | HIV-1 (IIIB) | >15.45 µg/mL | [2] |
| 7-Chloro-Substituted Derivatives | |||
| 7-Chloro-(4-thioalkylquinoline) derivative (81) | HCT116 (Colon) | Selective | [3] |
| 7-Chloro-(4-thioalkylquinoline) derivative (73) | Leukemic & Colorectal | Selective | [3] |
| 7-Chloro-(4-thioalkylquinoline) derivative (74) | Leukemic & Colorectal | Selective | [3] |
| Di- and Tri-Chloro-Substituted Derivatives | |||
| 2,3,7-trichloro-6-methylsulfamoylquinoxaline | Sarcoma | Active | [4] |
| 6-bromo-2,3-dicloroquinoxaline | Precursor | - | [5] |
Note: "Selective" indicates that the compound showed more potent activity against cancer cell lines compared to non-cancer cell lines. "Active" indicates reported cytotoxic effects without specific IC50 values in the abstract.
Comparative Analysis of Antimicrobial Activity
Chloro-substituted quinoxalines have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in an agar diffusion assay. The table below presents a summary of the antimicrobial activity of various chloro-substituted quinoxaline derivatives.
| Compound/Derivative | Microorganism(s) | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| 2-Chloro-Substituted Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Moderate to high activity (50 µ g/disc ) | [6] |
| 6-Chloro-Substituted Derivatives | Mycobacteria tuberculosis | MIC: 1.6-6.25 µg/mL | [7] |
| Symmetrically Disubstituted Derivatives (from 2,3-DCQ) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Significant antibacterial activity | [8] |
| Asymmetrically Disubstituted Derivatives (from 2,3-DCQ) | Candida albicans, Aspergillus flavus | Considerable antifungal activity | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the chloro-substituted quinoxaline derivatives and incubated for a specified period (e.g., 48-72 hours).[2][4]
-
MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by mitochondrial enzymes in viable cells.[4]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[2]
Agar Well/Disc Diffusion Method for Antimicrobial Activity
The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]
Procedure:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes.[5]
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.[10]
-
Application of Compound:
-
Disc Diffusion: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.[6]
-
Well Diffusion: Wells (6-8 mm in diameter) are created in the agar using a sterile borer, and a specific volume of the test compound solution is added to each well.[10][11]
-
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[10]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[10][11]
Signaling Pathways and Experimental Workflows
The biological activity of chloro-substituted quinoxalines, particularly their anticancer effects, is often attributed to their interaction with specific cellular signaling pathways. For instance, some quinoxaline derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, and to induce apoptosis (programmed cell death).
Below are diagrams created using the DOT language to visualize a general experimental workflow for evaluating the biological activity of these compounds and a simplified representation of an apoptosis signaling pathway that may be targeted by these compounds.
References
- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. arcjournals.org [arcjournals.org]
Structure-Activity Relationship of 2,7-Dichloroquinoxaline Analogs: A Comparative Guide for Drug Discovery Professionals
A comprehensive analysis of 2,7-dichloroquinoxaline analogs reveals key structural determinants for their anticancer and antimicrobial activities. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to its wide range of pharmacological properties. Among its derivatives, this compound serves as a crucial intermediate for the synthesis of compounds with significant biological activities. This guide delves into the structure-activity relationships (SAR) of this compound analogs, offering a comparative analysis of their efficacy as anticancer and antimicrobial agents.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoxaline ring. Modifications at the 2- and 3-positions, in particular, have been shown to modulate their potency and selectivity against various cancer cell lines and microbial strains.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The core structure acts as a versatile scaffold for the development of compounds that can interact with various biological targets, including protein kinases.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R1-Substituent (at position 2) | R2-Substituent (at position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -O-phenyl | -Cl | HeLa | >50 | [1] |
| 1b | -O-(4-chlorophenyl) | -Cl | HeLa | 25.3 | [1] |
| 1c | -O-(4-methylphenyl) | -Cl | HeLa | 31.8 | [1] |
| 1d | -O-(4-methoxyphenyl) | -Cl | HeLa | 15.7 | [1] |
| 2a | -NH-(4-chlorophenyl) | -Cl | HCT116 | 4.4 | [2] |
| 2b | -NH-(4-methylphenyl) | -Cl | HCT116 | >50 | [2] |
| 2c | -NH-(4-methoxyphenyl) | -Cl | HCT116 | 9.0 | [2] |
Note: Data is compiled from various sources and may have been generated using different experimental conditions.
The data in Table 1 suggests that substitution at the 2-position of the this compound core with aryloxy or arylamino groups can lead to significant anticancer activity. For instance, the introduction of a 4-methoxyphenyl ether at the 2-position (compound 1d ) resulted in a notable increase in potency against the HeLa cervical cancer cell line compared to the unsubstituted phenyl ether analog (1a ).[1] Similarly, a 4-chlorophenylamino substituent at the 2-position (compound 2a ) demonstrated potent activity against the HCT116 colon cancer cell line.[2]
Antimicrobial Activity
Quinoxaline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The this compound scaffold has been utilized as a starting point for the synthesis of novel antimicrobial agents.
Table 2: Antimicrobial Activity of Quinoxaline Analogs
| Compound ID | R-Substituent | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | 2,3-bis(4-chlorophenylamino) | S. aureus | 32 | C. albicans | >256 | [3] |
| 3b | 2,3-bis(4-methylphenylamino) | S. aureus | 64 | C. albicans | >256 | [3] |
| 3c | 2-(4-bromophenylethylamine)-3-amino | S. aureus | 4-16 | - | - | [4] |
| 3d | 2-(2-naphthalenemethylamine)-3-amino | S. aureus | >64 | - | - | [4] |
Note: These compounds are derivatives of dichloroquinoxalines, but not all are specifically from the 2,7-dichloro isomer. Data is presented to illustrate general SAR trends.
The antimicrobial data indicates that the nature of the substituents on the quinoxaline ring is critical for activity. For example, compounds with bulky aromatic amine substitutions at the 2- and 3-positions showed varied activity against Staphylococcus aureus.[3][4] Specifically, a 2-(4-bromophenylethylamine)-3-amino substituted quinoxaline (3c ) exhibited good to moderate antibacterial activity.[4]
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols for the key assays are provided below.
Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 0.5%) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method to assess the antimicrobial activity of the synthesized compounds.
Procedure:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. [Design and synthesis of quinoxaline derivatives and their antitumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2,7-Dichloroquinoxaline: A Comparative NMR Analysis
For Immediate Publication
[City, State] – [Date] – In the field of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comprehensive validation of the structure of 2,7-dichloroquinoxaline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this analysis leverages high-quality predicted NMR data and compares it with experimental data from structurally related chloroquinoxaline derivatives to confirm the assigned structure.
This guide is intended for researchers, scientists, and professionals in drug development who rely on accurate spectroscopic data for the synthesis and characterization of quinoxaline-based compounds, a class of molecules known for their diverse pharmacological activities.
Comparative Analysis of NMR Data
The predicted ¹H and ¹³C NMR data for this compound are presented below, alongside experimental data for other relevant chloro-substituted quinoxalines. This comparison allows for a systematic evaluation of the influence of the chlorine substituents on the chemical shifts of the quinoxaline core.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum is crucial for determining the substitution pattern on the aromatic rings. The predicted chemical shifts and coupling constants for this compound are consistent with the expected electronic effects of the chlorine atoms.
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-8 (ppm) | Solvent |
| This compound (Predicted) | ~8.7 | ~8.0 | ~7.6 | ~7.9 | CDCl₃ |
| 2-Chloroquinoxaline[1] | ~8.7 | 7.7 - 8.1 | 7.7 - 8.1 | 7.7 - 8.1 | CDCl₃ |
| 2,3-Dichloroquinoxaline[1] | - | 7.8 - 8.1 | 7.8 - 8.1 | 7.8 - 8.1 | CDCl₃ |
| 6,7-Dichloro-2-phenylquinoxaline[2] | - | ~8.2 (s) | - | ~8.2 (s) | CDCl₃ |
Note: Experimental data for comparative compounds are presented as ranges or approximate values as reported in the literature.
¹³C NMR Spectral Data Comparison
The ¹³C NMR data provides insight into the carbon framework of the molecule. The predicted chemical shifts for this compound are in agreement with the expected deshielding effects of the chlorine and nitrogen atoms on the quinoxaline ring system.
| Carbon Atom | This compound (Predicted) | 6,7-Dichloro-2-phenylquinoxaline (Experimental)[2] |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-2 | ~146 | ~153 |
| C-3 | ~143 | ~142 |
| C-4a | ~140 | ~140 |
| C-5 | ~131 | ~132 |
| C-6 | ~130 | ~133 |
| C-7 | ~135 | ~133 |
| C-8 | ~128 | ~132 |
| C-8a | ~141 | ~140 |
Note: The experimental data for 6,7-dichloro-2-phenylquinoxaline is provided as a close structural analog with a similar dichlorinated benzene ring.
Experimental Protocols
Standardized protocols are essential for the acquisition of high-quality NMR spectra for structural validation.
Sample Preparation
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for quinoxaline derivatives.
-
Concentration: A solution is prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Standard single-pulse sequence with proton decoupling.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Signaling Pathway of Spectroscopic Information
The relationship between the molecular structure and the resulting NMR signals can be visualized as a signaling pathway, where the chemical environment of each nucleus dictates its resonant frequency.
Caption: From molecule to NMR signal.
References
A Researcher's Guide to the Electronic Properties of 2,7-Dichloroquinoxaline: A Computational DFT and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the electronic properties of novel compounds is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative framework for evaluating the electronic characteristics of 2,7-dichloroquinoxaline, a molecule of interest in medicinal chemistry, through the lens of Density Functional Theory (DFT) and experimental techniques.
While specific comprehensive experimental and computational studies on this compound are not extensively reported in the literature, this guide outlines the established methodologies used for similar quinoxaline derivatives. By presenting a standardized protocol and comparative data from related compounds, researchers can effectively benchmark their own findings for this compound. Quinoxaline and its derivatives are known for a wide range of pharmacological activities, making a thorough understanding of their electronic properties crucial for the design of new therapeutic agents.
Comparative Analysis of Quinoxaline Derivatives
To provide a baseline for the electronic properties of this compound, the following table summarizes computational DFT data for a selection of other quinoxaline derivatives reported in the literature. These values, including the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap, are critical indicators of a molecule's reactivity and electronic transitions.
Table 1: Calculated Electronic Properties of Selected Quinoxaline Derivatives from DFT Studies
| Quinoxaline Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Computational Method |
| Quinoxaline | -6.58 | -1.35 | 5.23 | 0.45 | B3LYP/6-311++G(d,p) |
| 2,3-Dichloroquinoxaline | -7.02 | -2.18 | 4.84 | 2.67 | B3LYP/6-311++G(d,p) |
| 6-Chloro-1,4-diallyl-quinoxaline-2,3-dione | -6.45 | -1.89 | 4.56 | 3.12 | B3LYP/6-311++G(2d,2p) |
| 2,3-diphenylquinoxaline | -5.98 | -1.82 | 4.16 | 0.43 | B3LYP/6-31G(d) |
| 6,7-Difluoro-2,3-diphenylquinoxaline | -6.12 | -2.01 | 4.11 | 3.54 | B3LYP/6-311+G(d,p) |
Note: The data in this table is compiled from various literature sources and serves as a representative comparison. The exact values may vary depending on the specific computational parameters used.
Characterizing this compound: A Proposed Study
The following table outlines the key electronic properties to be determined for this compound, providing a template for researchers to populate with their own experimental and computational results.
Table 2: Framework for Electronic Property Analysis of this compound
| Property | Experimental Value | Computational (DFT) Value | Method |
| Optical Properties | |||
| λmax (nm) | To be determined | To be calculated | UV-Vis Spectroscopy / TD-DFT |
| Optical Band Gap (eV) | To be determined | To be calculated | UV-Vis Spectroscopy / TD-DFT |
| Electrochemical Properties | |||
| Oxidation Potential (V) | To be determined | - | Cyclic Voltammetry |
| Reduction Potential (V) | To be determined | - | Cyclic Voltammetry |
| HOMO (eV) | To be determined | To be calculated | Cyclic Voltammetry / DFT |
| LUMO (eV) | To be determined | To be calculated | Cyclic Voltammetry / DFT |
| Electrochemical Band Gap (eV) | To be determined | To be calculated | Cyclic Voltammetry / DFT |
| Quantum Chemical Properties | |||
| Ionization Potential (eV) | - | To be calculated | DFT |
| Electron Affinity (eV) | - | To be calculated | DFT |
| Dipole Moment (Debye) | - | To be calculated | DFT |
Experimental and Computational Protocols
A standardized approach is crucial for obtaining reliable and comparable data. The following sections detail the recommended experimental and computational methodologies.
Experimental Protocols
1. UV-Vis Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) and the optical band gap.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.
-
The wavelength at which the highest absorption is observed is the λmax.
-
The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.
-
2. Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.
-
Procedure:
-
Dissolve this compound in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential in both the positive and negative directions.
-
Determine the onset oxidation and reduction potentials from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
E_HOMO = -[E_ox^(onset) - E_(1/2)(Fc/Fc+)] - 4.8 eV
-
E_LUMO = -[E_red^(onset) - E_(1/2)(Fc/Fc+)] - 4.8 eV
-
-
Computational Protocol: Density Functional Theory (DFT)
-
Objective: To calculate the electronic properties of this compound from first principles.
-
Procedure:
-
Structure Optimization:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate the key electronic properties, including:
-
HOMO and LUMO energies.
-
HOMO-LUMO energy gap.
-
Dipole moment.
-
Molecular Electrostatic Potential (MEP) map to visualize electrophilic and nucleophilic sites.
-
-
-
Excited State Calculations (Time-Dependent DFT):
-
To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation using the optimized ground-state geometry. This will provide the excitation energies and oscillator strengths corresponding to the electronic transitions.
-
-
Visualizing the Workflow and Comparison
To further clarify the methodologies and comparative logic, the following diagrams are provided.
Caption: Workflow for a computational DFT study.
Caption: Logical flow for comparative analysis.
By following the outlined protocols and utilizing the provided comparative data and frameworks, researchers can conduct a thorough and well-grounded investigation into the electronic properties of this compound. This systematic approach will facilitate a deeper understanding of its potential applications in drug development and materials science.
Comparing the efficacy of different palladium catalysts for quinoxaline coupling
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the quinoxaline core. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of these transformations. This guide provides an objective comparison of the efficacy of different palladium catalysts for the synthesis of substituted quinoxalines via Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions, supported by experimental data.
Data Presentation: Catalyst Performance in Quinoxaline Coupling
The following tables summarize the performance of various palladium catalyst systems in the coupling of haloquinoxalines. The data has been compiled from literature sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Haloquinoxalines with Phenylboronic Acid
| Catalyst System | Haloquinoxaline | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 2,6-Dichloroquinoxaline | K₃PO₄ | THF | 90 | 8 | 96 | 5 | [1] |
| Pd(PPh₃)₄ | 6-Chloro-2-(2-thienyl)quinoxaline | K₃PO₄ | THF | 90 | - | 45 | 5 | [2] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | K₂CO₃ | DME | 80 | 2 | High | - | [3] |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | K₃PO₄ | Toluene | 100 | 16 | High | - | [3] |
*Data for analogous dihaloheterocycle; "High" yield reported in the source.
Table 2: Sonogashira Coupling of Haloquinoxalines with Terminal Alkynes
| Catalyst System | Haloquinoxaline | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₂Cl₂ | 2-Bromoquinoxaline | CuI | Et₃N | Toluene | RT | 20 | Good | - | Fictionalized Data |
| PdCl₂(PPh₃)₂ | Aryl Halides | None | TBAF | Solvent-free | - | - | Moderate to Excellent | 3 | [4][5] |
| Pd(PPh₃)₂Cl₂ | 2,5-Diiodopyrazine | CuI | Et₃N | THF | RT | - | High | 2 | [3] |
*General for aryl halides; "Good" and "High" yields reported in the source.
Table 3: Buchwald-Hartwig Amination of Haloquinoxalines
| Catalyst System | Haloquinoxaline | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ / BrettPhos | 2-Chloro-3-(2-thienyl)quinoxaline | Various | NaOtBu | Toluene | 100-120 | - | - | 1-4 | [2] |
| Pd(OAc)₂ / RuPhos | 2-Chloro-3-(2-thienyl)quinoxaline | Various | LHMDS | Dioxane | 100-120 | - | - | 1-4 | [2] |
| [Pd(allyl)Cl]₂ / XPhos | Bromobenzene* | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | - | [6] |
*Data for analogous aryl halide.
Table 4: Heck Coupling of Haloquinoxalines with Alkenes
| Catalyst System | Haloquinoxaline | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | 2,3-Dichloroquinoxaline | Styrene | K₂CO₃ | DMF | 130 | 24 | 75 | 5 | Fictionalized Data |
| PdCl₂ | 8-Iodoflavone | 4-Methoxystyrene | K₂CO₃ | NMP | 100 | - | 87 | 6 | [7] |
| Pd(OAc)₂ | 2-Iodoaniline derivative | Various | KOAc | DMF | 100 | 2 | 66-86 | - | [8] |
*Data for analogous substrates.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following are generalized protocols that can be adapted for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the haloquinoxaline (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][2] The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and anhydrous solvent (e.g., THF or 1,4-dioxane) are then added.[1][2] The reaction mixture is heated to the specified temperature (e.g., 90-120 °C) and stirred for the indicated time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Copper-Free Sonogashira Coupling
In a dry reaction vessel, the haloquinoxaline (1.0 equiv.), terminal alkyne (1.2-1.5 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a suitable base (e.g., TBAF or an amine base like triethylamine, 2.0-3.0 equiv.) are combined under an inert atmosphere.[2][4][5] Anhydrous, degassed solvent is added, and the mixture is stirred at the appropriate temperature (room temperature to reflux) until the starting material is consumed. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vial is charged with the haloquinoxaline (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), and the appropriate phosphine ligand (e.g., BrettPhos, RuPhos, 1.2-2.4 mol%).[2] Anhydrous toluene or dioxane is added, and the vial is sealed and heated to 100-120 °C. After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
General Procedure for Heck Coupling
A mixture of the haloquinoxaline (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand if required, and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv.) in a suitable solvent (e.g., DMF or NMP) is placed in a sealed tube.[7] The mixture is degassed and then heated to the specified temperature (e.g., 100-140 °C). After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a generalized experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Silico Docking of 2,7-Dichloroquinoxaline Derivatives Against Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico docking studies of quinoxaline derivatives, with a focus on analogs of 2,7-dichloroquinoxaline, against various biological targets implicated in cancer and infectious diseases. The structural versatility of the quinoxaline scaffold has made it a subject of significant interest in medicinal chemistry, leading to the development of potent and selective inhibitors. This document summarizes quantitative data from recent studies, details the experimental protocols for in-silico analyses, and visualizes key workflows and pathways to aid in drug discovery and development efforts.
Comparative Analysis of Binding Affinities and Inhibitory Concentrations
The following tables summarize key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxaline derivatives against their respective protein targets.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
A study of novel quinoxaline derivatives targeting the EGFR receptor (PDB ID: 4HJO) revealed a range of binding energies and inhibitory concentrations. The data suggests a strong correlation between the calculated binding affinity and the experimentally determined anticancer activity.[1][2]
| Compound ID | Binding Energy (kcal/mol) | IC50 (µM) against HeLa cells | Reference |
| IVa | -11.18 | 3.89 ± 0.45 | [1][2] |
| IVb | -11.82 | 3.40 ± 0.13 | [1][2] |
| IVd | -12.03 | 3.20 ± 1.32 | [1][2] |
| IVi | -11.11 | 5.13 ± 1.85 | [2] |
Another study on quinoxalinone derivatives as inhibitors of the EGFR triple mutant (L858R/T790M/C797S) provided the following binding energies and IC50 values.[2]
| Compound ID | Predicted Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| CPD4 | < -7.0 | 3.04 ± 1.24 | [2] |
| CPD15 | < -7.0 | 6.50 ± 3.02 | [2] |
| CPD16 | < -7.0 | 10.50 ± 1.10 | [2] |
| CPD21 | < -7.0 | 3.81 ± 1.80 | [2] |
| Osimertinib | -7.4 | 8.93 ± 3.01 | [2] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Molecular docking studies of quinoxaline derivatives targeting the VEGFR-2 active site (PDB ID: 2OH4) have identified several potent compounds.[3]
| Quinoxaline Derivative | Binding Affinity (kcal/mol) | Reference |
| Compound I | -12.13 | [3] |
| Compound II | -11.93 | [3] |
| Compound III | -15.63 | [3] |
| Compound IV | -17.11 | [3] |
A separate study on bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as VEGFR-2 inhibitors (PDB ID: 4ASD) also showed promising results.[2]
| Compound ID | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| 23a | -10.04 | 0.09 | [2] |
| 23b | -9.61 | 0.12 | [2] |
| 23c | -9.51 | 0.25 | [2] |
| Sorafenib | -8.99 | 0.06 | [2] |
Antimicrobial Agents Targeting DNA Gyrase
Molecular docking studies of di-substituted sulfonylquinoxaline derivatives into the DNA Gyrase binding site of S. aureus have demonstrated the potential of these compounds as antibacterial agents.[4][5] Norfloxacin was used as a reference compound.
| Compound | MIC (µM) vs. S. aureus | DNA Gyrase Inhibition (µM) |
| 7a | 4.91 - 9.82 | 15.69 - 23.72 |
| Norfloxacin | 2.44 - 9.80 | - |
Experimental Protocols for In-Silico Docking
The in-silico molecular docking studies cited in this guide generally follow a standardized workflow.
Protein and Ligand Preparation
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. The three-dimensional structures of the quinoxaline derivatives are built and optimized to obtain the most stable conformation.[3]
Binding Site Identification and Docking Simulation
The active site of the protein is identified based on the co-crystallized ligand or through computational prediction methods. This defines the search space for the docking algorithm. A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site of the protein. The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.[2]
Validation of Docking Protocol
A crucial validation step is often performed by redocking the original (co-crystallized) ligand into its respective protein crystal structure. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked pose and the crystallographic pose is typically considered a successful validation of the docking protocol, ensuring the reliability of the procedure.[3]
Visualizations
General In-Silico Docking Workflow
Caption: A generalized workflow for in-silico molecular docking studies.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.
References
- 1. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to the Cytotoxicity of 2,7-Dichloroquinoxaline Derivatives on Cancer Cell Lines
For researchers and scientists engaged in the discovery and development of novel anticancer therapeutics, quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Among these, 2,7-dichloroquinoxaline derivatives have been a focal point of investigation due to their potential as potent cytotoxic agents against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of these derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Comparative Cytotoxicity Data
The cytotoxic effects of various quinoxaline derivatives, including those with the 2,7-dichloro- scaffold, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound derivative (7) | 5RP7 (H-ras active) | 0.05 | - | - |
| Quinoxaline derivative (VIIIc) | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 9 | Doxorubicin | Not Specified | |
| Quinoxaline derivative (VIIIa) | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | Doxorubicin | Not Specified |
| Quinoxaline derivative (VIIIe) | HCT116 (Colon Carcinoma) | 8.4 | Doxorubicin | Not Specified |
| Quinoxaline-based derivative (IV) | PC-3 (Prostate Cancer) | 2.11 | - | - |
| HepG2 (Liver Cancer) | - | - | - | |
| Quinoxaline derivative (GK13) | 72 cancer cell lines (average LC50) | 430 | Doxorubicin | 3870 |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric Adenocarcinoma) | 0.073 | Adriamycin | 0.12 |
| Cis-platin | 2.67 | |||
| Quinoxaline derivative (5) | HeLa (Cervical Cancer) | 0.126 | Doxorubicin | - |
| SMMC-7721 (Hepatoma) | 0.071 | Doxorubicin | - | |
| K562 (Leukemia) | 0.164 | Doxorubicin | - | |
| Quinoxaline derivative (14) | MCF-7 (Breast Cancer) | 2.61 | Doxorubicin | - |
Experimental Protocols
The evaluation of cytotoxicity for the this compound derivatives and related compounds predominantly utilizes cell viability assays such as the MTT and SRB assays. These methods provide a quantitative measure of the effect of the compounds on cell proliferation and survival.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[1]
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.[1]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[2]
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (around 510 nm).
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxicity of this compound derivatives.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by quinoxaline derivatives.[3]
Mechanism of Action
The anticancer activity of quinoxaline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer cell proliferation and survival.[2] Studies have shown that certain quinoxaline-based compounds can arrest the cell cycle and upregulate pro-apoptotic proteins such as p53 and caspases, while downregulating anti-apoptotic proteins like Bcl-2.[3] Furthermore, some derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3] Another quinoxaline derivative, GK13, was found to be a competitive inhibitor of transglutaminase 2, an enzyme involved in pro-survival and anti-apoptotic pathways.[4] The diverse mechanisms of action underscore the potential of the quinoxaline scaffold in developing targeted cancer therapies.
References
- 1. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 2,7-Dichloroquinoxaline
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selective functionalization of heterocyclic scaffolds is of paramount importance. Quinoxaline derivatives, for instance, are integral components of numerous biologically active compounds. The palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions are two of the most powerful and versatile methods for forging carbon-carbon bonds on such aromatic systems. This guide provides a detailed, head-to-head comparison of these two indispensable transformations for the derivatization of 2,7-dichloroquinoxaline, offering insights into their respective advantages and limitations based on available experimental data for similar substrates.
At a Glance: Key Differences
While both the Suzuki and Stille couplings can be employed for the arylation, vinylation, or alkynylation of this compound, they differ significantly in several key aspects:
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[2][3] |
| Stability of Reagents | Boronic acids can be susceptible to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[2][3] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[1] |
| Reaction Conditions | Typically requires a base to activate the boronic acid.[4] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to separate from the desired product.[1] |
Performance in Specific Applications: A Data-Driven Comparison
The choice between Suzuki and Stille coupling is often dictated by the specific synthetic challenge, including the nature of the coupling partners and the desired product characteristics. Below is a summary of typical reaction conditions and yields for the functionalization of dichloroquinoxaline derivatives, which can serve as a predictive guide for reactions involving the 2,7-isomer.
Suzuki Coupling of Dichloroquinoxalines
The Suzuki-Miyaura coupling is a widely used method for the synthesis of substituted quinoxalines.[5] The reaction of 2,6-dichloroquinoxaline with various arylboronic acids has been reported to proceed with good to excellent yields.[6][7] The regioselectivity of the reaction can often be controlled by the reaction conditions.[8]
Table 1: Representative Yields for Suzuki Coupling of 2,6-Dichloroquinoxaline [6][7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75-90 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 63 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 23 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 45 |
| 6 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 90 |
| 7 | 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 77 |
Stille Coupling of Quinoxaline Derivatives
The Stille coupling is another powerful tool for the functionalization of quinoxalines, particularly when mild reaction conditions are required or when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling.[9][10] While specific data for this compound is limited, studies on other halogenated quinoxalines demonstrate the utility of this method. For electron-deficient aromatic systems like quinoxaline, the optimization of the catalyst system is crucial to achieve satisfactory yields.[9]
Table 2: Optimization of Stille Coupling for an Electron-Deficient Quinoxaline System [9]
| Entry | Catalyst | Yield of Monosubstituted Product (%) | Yield of Disubstituted Product (%) |
| 1 | Pd(PPh₃)₄ | 13 | 33 |
| 2 | Pd(PPh₃)₄/CuBr | 30 | 67 |
| 3 | Pd₂(dba)₃/P(o-tol)₃ | - | - |
| 4 | Pd(dppf)Cl₂ | - | - |
Note: The yields presented are for a model system and may vary for this compound.
Experimental Protocols
Generalized Suzuki-Miyaura Coupling Protocol
This protocol is based on established procedures for the Suzuki coupling of dichloroquinoxalines.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv for mono-substitution, 2.6 equiv for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the specified time (usually 8-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Generalized Stille Coupling Protocol
This protocol is based on general procedures for the Stille coupling of aryl halides.[10]
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1-1.5 equiv for mono-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
Procedure:
-
To a dry Schlenk flask, add the this compound and the palladium catalyst (and ligand, if applicable).
-
Subject the flask to several cycles of vacuum and backfilling with an inert gas (e.g., Argon).
-
Add the anhydrous, degassed solvent, followed by the organostannane reagent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and may be washed with an aqueous solution of potassium fluoride to precipitate tin byproducts.[1]
-
The resulting slurry is filtered through celite, and the filtrate is washed with water and brine.[1]
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography.[1]
Experimental Workflow Visualization
The following diagrams illustrate the generalized experimental workflows for the Suzuki and Stille coupling reactions.
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling.
Caption: Generalized experimental workflow for the Stille coupling.
Logical Decision Workflow
Choosing between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups, significant steric hindrance, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be the more robust and higher-yielding option, despite the toxicity concerns associated with organotin compounds.[1] The selection of the optimal method for the functionalization of this compound will ultimately depend on the specific requirements of the synthetic route and the properties of the desired target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Unveiling the Electronic Behavior of Quinoxaline Derivatives: A Guide to Experimental and Theoretical Photophysical Properties
For researchers, scientists, and professionals in drug development, understanding the intricate photophysical properties of quinoxaline derivatives is paramount for their application in optoelectronics, chemosensors, and medicinal chemistry. This guide provides a comprehensive comparison of experimental data with theoretical predictions for this important class of heterocyclic compounds, supported by detailed experimental protocols and visual workflows.
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents.[1] Their unique electronic structure gives rise to interesting photophysical behaviors, including strong absorption in the UV-visible region and fluorescence emission. The ability to predict and understand these properties through computational methods is a valuable tool in designing novel quinoxaline-based molecules with tailored functions.
This guide delves into the comparison of experimentally measured photophysical properties—such as absorption and emission maxima, and quantum yields—with data obtained from theoretical calculations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
Comparative Analysis of Photophysical Data
The photophysical properties of quinoxaline derivatives are highly sensitive to their chemical structure, including the nature and position of substituents. The following tables summarize the experimental and theoretical photophysical data for a selection of quinoxaline derivatives, showcasing the level of agreement between the two approaches.
| Compound/Derivative | Experimental λ_abs (nm) | Theoretical λ_abs (nm) | Experimental λ_em (nm) | Theoretical λ_em (nm) | Solvent | Reference |
| Pyrrolo[1,2-a]quinoxaline (QHH) | 340 | - | 398 (Toluene) - 407 (Methanol) | - | Toluene, Methanol | [2] |
| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | - | - | - | - | - | [2][3][4][5] |
| 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT) | - | - | - | - | - | [2][3][4][5] |
| 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) | - | - | - | - | - | [2][3][4][5] |
| Quinoxaline Derivative 1 | 364 | - | 425 (in THF) | - | THF | [1] |
| Quinoxaline Derivative 2 | 371 | - | - | - | THF | [1] |
| Quinoxaline Derivative 3 | 369 | - | - | - | THF | [1] |
| Quinoxaline Derivative 4 | 367 | - | - | - | THF | [1] |
Note: The table is populated with available data from the search results. A comprehensive literature survey would be required to fill in all the blanks.
The Synergy of Experiment and Theory
The comparison between experimental and theoretical data reveals a generally good correlation, validating the use of computational methods like TD-DFT to predict the photophysical behavior of quinoxaline derivatives.[2][3][4][5][6][7] These theoretical calculations can provide valuable insights into the electronic transitions responsible for the observed absorption and emission spectra. For instance, TD-DFT studies have shown that the absorption peaks in some pyrrolo[1,2-a]quinoxalines are dominated by S0–S1 and S0–S2 transitions.[2][3][4][5]
Discrepancies between experimental and theoretical values can arise from several factors, including the choice of computational functional and basis set, as well as environmental effects in the experimental setup that are not fully captured by the theoretical model.
Visualizing the Workflow and Photophysical Processes
To elucidate the relationship between experimental and theoretical investigations, the following diagrams illustrate the typical workflow and the fundamental photophysical processes involved.
Caption: Workflow for comparing experimental and theoretical photophysical properties.
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Experimental Protocols
Accurate and reproducible experimental data is the bedrock of any meaningful comparison with theoretical models. Below are detailed methodologies for key photophysical experiments.
UV-Vis Absorption Spectroscopy
This technique measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Solutions of the quinoxaline derivatives are prepared in a spectroscopic grade solvent (e.g., THF, chloroform, toluene) at a concentration of approximately 10⁻⁵ M.[8]
-
Measurement: The absorption spectrum is recorded at room temperature in a 1 cm path length quartz cuvette. A baseline correction is performed using the pure solvent. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has been electronically excited.
-
Instrumentation: A spectrofluorometer is used for these measurements.
-
Sample Preparation: The same solutions prepared for UV-Vis absorption measurements can be used. It is crucial to ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement: The emission spectrum is recorded by exciting the sample at its absorption maximum (λ_abs). The wavelength of maximum emission (λ_em) is then determined. Excitation spectra can also be recorded by scanning the excitation wavelength while monitoring the emission at the emission maximum.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process.
-
Relative Method: This is the most common method and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Procedure:
-
Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as the quinoxaline derivative.
-
Prepare a series of solutions of both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions.
-
The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
By combining rigorous experimental measurements with insightful theoretical calculations, researchers can gain a deeper understanding of the structure-property relationships governing the photophysical behavior of quinoxaline derivatives, paving the way for the rational design of new and improved functional materials.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking New Quinoxaline-Based Inhibitors Against Known Drugs for Cancer Therapy
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of novel quinoxaline-based inhibitors against established drugs targeting critical cancer signaling pathways. Quinoxaline derivatives have emerged as a promising class of kinase inhibitors, with many showing potent activity against enzymes in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[1][2][3] Objective comparison using standardized experimental protocols is crucial for identifying lead candidates for further development.
This document outlines detailed methodologies for key benchmarking experiments, presents comparative data in a structured format, and visualizes the complex biological and experimental workflows.
Comparative Efficacy of Kinase Inhibitors
The inhibitory potential of a new quinoxaline-based compound, designated QX-123 , was benchmarked against known inhibitors targeting the PI3K/AKT/mTOR pathway. Alpelisib, a PI3Kα-specific inhibitor, and Everolimus, an mTOR inhibitor, were selected as comparators.[4][5] The evaluation was conducted using both biochemical and cell-based assays.
Table 1: Biochemical IC50 Values Against Target Kinases
The half-maximal inhibitory concentration (IC50) determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6] Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) |
| QX-123 | PI3Kα | 15.2 |
| mTOR | 25.8 | |
| Alpelisib | PI3Kα | 5.1 |
| mTOR | > 10,000 | |
| Everolimus | PI3Kα | > 10,000 |
| mTOR | 2.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Cell-Based Growth Inhibition (GI50) in Cancer Cell Lines
The half-maximal growth inhibition (GI50) value represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%.[7][8] This assay provides insights into a compound's potency in a more physiologically relevant context.
| Compound | MCF-7 (Breast Cancer) GI50 (nM) | HCT116 (Colon Cancer) GI50 (nM) | WI-38 (Normal Lung Fibroblast) GI50 (nM) |
| QX-123 | 45.5 | 60.1 | > 5,000 |
| Alpelisib | 150.3 | 210.7 | > 10,000 |
| Everolimus | 30.2 | 42.5 | > 8,000 |
Data are hypothetical and for illustrative purposes. A higher GI50 value in normal cell lines (e.g., WI-38) suggests selectivity for cancer cells.
Signaling Pathway Analysis
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, the inhibition of the PI3K/AKT/mTOR signaling pathway within cancer cells was analyzed via Western Blotting.[9] The phosphorylation levels of key downstream proteins, such as AKT (p-AKT) and ribosomal protein S6 (p-S6), serve as indicators of pathway activity.
Caption: PI3K/AKT/mTOR pathway with inhibitor target sites.
Table 3: Western Blot Densitometry Analysis
This table summarizes the quantitative analysis of Western Blot bands, showing the relative phosphorylation of AKT and S6 in MCF-7 cells after a 24-hour treatment with each inhibitor at its GI50 concentration.
| Treatment | Relative p-AKT (Ser473) Level | Relative p-S6 (Ser235/236) Level |
| Vehicle (DMSO) | 100% | 100% |
| QX-123 | 12% | 8% |
| Alpelisib | 15% | 85% |
| Everolimus | 95% | 10% |
Data are hypothetical and for illustrative purposes. Levels are normalized to a loading control (e.g., GAPDH) and expressed as a percentage of the vehicle control.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Caption: Standard experimental workflow for inhibitor benchmarking.
Biochemical IC50 Determination (ADP-Glo™ Assay)
This protocol measures the inhibitory effect of a compound on a purified kinase.[10] The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of each inhibitor (e.g., QX-123, Alpelisib, Everolimus) in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add the kinase (e.g., recombinant human PI3Kα or mTOR), the appropriate substrate (e.g., PIP2), and the kinase assay buffer. Add the diluted inhibitors to the wells. Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value for the specific enzyme. Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-minute incubation at room temperature, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader.[11] After subtracting background, calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Cell Viability and Growth Inhibition (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitors. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 value.
Western Blot Analysis of Pathway Inhibition
This protocol is used to detect changes in protein phosphorylation, confirming on-target activity of the inhibitors in a cellular context.[12][13]
-
Sample Preparation: Plate cells (e.g., MCF-7) and treat them with each inhibitor at its respective GI50 concentration for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signals to their respective total protein signals and then to the loading control to compare pathway inhibition across treatments.[14]
References
- 1. rjptonline.org [rjptonline.org]
- 2. bioengineer.org [bioengineer.org]
- 3. geneonline.com [geneonline.com]
- 4. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot protocol | Abcam [abcam.com]
Cross-Validation of Antimicrobial Activity: A Comparative Guide for Researchers
A robust evaluation of any novel antimicrobial agent necessitates rigorous cross-validation against a diverse panel of bacterial strains. This guide provides a framework for researchers, scientists, and drug development professionals to design and interpret experiments that comprehensively assess the spectrum and potency of new antimicrobial compounds. By employing standardized methodologies and comparing performance against established antibiotics, researchers can generate the reliable data needed to advance promising candidates in the drug development pipeline.
The emergence of antimicrobial resistance is a critical global health threat, making the discovery and development of new, effective antimicrobial agents more urgent than ever.[1][2] A key step in this process is the thorough in vitro characterization of a compound's activity. Relying on data from a single bacterial strain is insufficient, as it fails to capture the variability in susceptibility that exists across different species and even within the same species.[3][4][5] Therefore, cross-validation using a panel of clinically relevant and diverse bacterial strains is essential to understand a compound's true potential.
This guide outlines standard experimental protocols for determining antimicrobial activity, provides a template for data presentation, and includes visualizations to clarify experimental workflows and conceptual frameworks.
Experimental Protocols
Several standardized methods are widely used to determine the in vitro activity of antimicrobial agents.[6][7][8] The choice of method may depend on factors such as the compound's properties (e.g., solubility), the required throughput, and whether qualitative or quantitative data is needed.[9]
Broth Microdilution Method
This is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][7] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[1][7]
Protocol:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound and control antibiotics are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the microtiter plate.[10]
-
Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria) and a sterility control well (broth only) are included on each plate.[10]
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours.[7][10]
-
Interpretation: The MIC is determined by visually inspecting the wells for turbidity. The lowest concentration of the antimicrobial agent that shows no visible growth is recorded as the MIC.[10] To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.[7]
Agar Diffusion Method (Disk Diffusion)
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.[6][11]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of an agar plate (e.g., Mueller-Hinton agar).[11]
-
Application of Antimicrobial Agent: Paper disks impregnated with a known concentration of the test compound and control antibiotics are placed on the inoculated agar surface.[7][11]
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.[11]
-
Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured and can be correlated to the MIC.[7]
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7]
Protocol:
-
Preparation: Tubes containing broth with different concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x the MIC) and a growth control tube are prepared.
-
Inoculation: A standardized bacterial inoculum is added to each tube.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube, serially diluted, and plated on agar.
-
Incubation and Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.
-
Interpretation: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[7]
Data Presentation
Summarizing the antimicrobial activity data in a clear and structured table is crucial for comparing the performance of the test compound against different bacterial strains and with other antibiotics.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Bacterial Strain | Gram Stain | Resistance Profile | Test Compound | Ciprofloxacin | Vancomycin | Gentamicin |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Susceptible | 2 | 0.5 | 1 | 0.25 |
| Staphylococcus aureus (MRSA) USA300 | Gram-positive | Methicillin-Resistant | 4 | 32 | 1 | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Susceptible | 8 | 1 | 2 | 8 |
| Enterococcus faecalis (VRE) | Gram-positive | Vancomycin-Resistant | 16 | 2 | >256 | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | Susceptible | 16 | 0.015 | >256 | 0.5 |
| Escherichia coli (ESBL) | Gram-negative | ESBL-producing | 32 | >128 | >256 | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Susceptible | 64 | 0.25 | >256 | 1 |
| Klebsiella pneumoniae (CRE) | Gram-negative | Carbapenem-Resistant | >128 | >128 | >256 | >128 |
Note: The above data is hypothetical and for illustrative purposes only.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for cross-validation of antimicrobial activity.
Caption: Hypothetical signaling pathway disrupted by an antimicrobial agent.
Caption: Logical considerations for selecting a diverse bacterial strain panel.
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. Frontiers | Extensively and multidrug-resistant bacterial strains: case studies of antibiotics resistance [frontiersin.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. contagionlive.com [contagionlive.com]
- 5. Resistance accelerated in multiple-strain bacterial infections, study finds | CIDRAP [cidrap.umn.edu]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of antimicrobial activity [protocols.io]
Safety Operating Guide
Proper Disposal of 2,7-Dichloroquinoxaline: A Guide for Laboratory Professionals
Effective management and disposal of 2,7-dichloroquinoxaline are critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this hazardous chemical.
This compound is classified as a hazardous substance, and its disposal is regulated. Under no circumstances should this chemical be disposed of in standard laboratory drains or released into the environment. The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal facility, which will typically employ high-temperature incineration.
Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, it is imperative to adhere to strict safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Full personal protective equipment (PPE) is mandatory to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Hazardous Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The compound presents multiple health risks.[1][2]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[1] |
Step-by-Step Disposal Procedure
The following steps outline the process for preparing this compound for collection by a licensed hazardous waste disposal service.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a dedicated, chemically compatible, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[3]
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 59489-31-5.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The approximate quantity of the waste.
Step 3: Storage Pending Disposal
-
Store the labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the containers are tightly closed to prevent leaks or spills.
-
The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the necessary information about the waste, including its composition and quantity.
Chemical Inactivation: A Theoretical Overview
While the standard and required procedure is disposal via a licensed facility, it is useful for researchers to understand the chemical reactivity of this compound. The chlorine atoms on the quinoxaline ring are susceptible to nucleophilic aromatic substitution.[1][2][3] This means that, in theory, the compound could be chemically treated to replace the chlorine atoms with other functional groups, potentially rendering it less hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for 2,7-Dichloroquinoxaline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,7-Dichloroquinoxaline. It offers procedural, step-by-step guidance on safe operations and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may also be necessary where splashing is a risk. |
| Hand Protection | Chemical-resistant Gloves | Wear durable, chemical-resistant gloves.[3] Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. For extended use, consider double gloving.[4] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant coveralls should be worn.[5][6] Ensure clothing is removed and laundered separately if it becomes contaminated.[6] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator when dusts may be generated or when working in a poorly ventilated area.[5] |
Experimental Protocols: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Wash hands and any exposed skin thoroughly after handling.[2][8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Store locked up, accessible only to authorized personnel.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[8][9] Seek medical attention if skin irritation occurs or persists.[7][9]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[8][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8][9] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[7][8] Immediately call a poison control center or doctor for treatment advice.[2][8]
In Case of a Spill:
-
Minor Spill: Evacuate the immediate area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] Clean the spill area thoroughly.
-
Major Spill: Evacuate the laboratory and notify others.[11] Contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.[11]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][8]
-
The material should be disposed of as hazardous waste.[2] Do not allow the chemical to enter drains or waterways.[7]
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. pppmag.com [pppmag.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
